4-(4-Bromophenyl)-1,2,3-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromophenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOTVRPRHVJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961173 | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40753-13-7 | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40753-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole, 4-(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040753137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4-Bromophenyl)-1,2,3-thiadiazole. This document outlines a detailed experimental protocol for its preparation via the Hurd-Mori synthesis, starting from 4-bromoacetophenone. Furthermore, it compiles the essential physicochemical and spectral data required for the unambiguous identification and quality assessment of the final compound. The information is presented in a clear and structured format, including data tables and graphical representations of the experimental workflow and characterization logic, to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the handling, storage, and initial characterization of the compound.
| Property | Value | Reference |
| CAS Number | 40753-13-7 | [1] |
| Molecular Formula | C₈H₅BrN₂S | [1] |
| Molecular Weight | 241.11 g/mol | [1] |
| Appearance | Solid (form to be confirmed by synthesis) | |
| Melting Point | Not explicitly reported for this specific compound | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis Protocol: Hurd-Mori Reaction
The synthesis of this compound is typically achieved through the Hurd-Mori reaction. This method involves the cyclization of a hydrazone derivative with thionyl chloride. In this case, the synthesis proceeds in two main steps: the formation of 4-bromoacetophenone semicarbazone, followed by its conversion to the target 1,2,3-thiadiazole.
Experimental Protocols
Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone
This initial step involves the condensation reaction between 4-bromoacetophenone and semicarbazide hydrochloride.
-
Materials:
-
4-Bromoacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
Dissolve 4-bromoacetophenone (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
Add the aqueous solution of semicarbazide and sodium acetate to the ethanolic solution of 4-bromoacetophenone.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the 4-bromoacetophenone semicarbazone will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The purity can be checked by melting point determination and spectroscopic methods.
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Step 2: Synthesis of this compound
This is the key cyclization step where the semicarbazone is treated with thionyl chloride.
-
Materials:
-
4-Bromoacetophenone semicarbazone (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Ice
-
-
Procedure:
-
Suspend the dried 4-bromoacetophenone semicarbazone (1.0 equivalent) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture onto crushed ice. This should be done in a well-ventilated fume hood as it will generate HCl and SO₂ gases.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected spectral data based on the analysis of structurally related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Expected Chemical Shifts, δ ppm) | ¹³C NMR (Expected Chemical Shifts, δ ppm) |
| Aromatic protons (4H, multiplet or two doublets) | Aromatic carbons (signals between 110-160 ppm) |
| Thiadiazole proton (1H, singlet) | Thiadiazole carbons (signals typically in the range of 140-170 ppm) |
Note: The exact chemical shifts will depend on the solvent used for analysis.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C=N (thiadiazole ring) | 1650 - 1550 |
| C=C (aromatic ring) | 1600 - 1450 |
| C-Br | 700 - 500 |
Mass Spectrometry (MS)
| Ion | Expected m/z | Notes |
| [M]⁺ | ~240 & ~242 | Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
| [M-N₂]⁺ | ~212 & ~214 | Fragment corresponding to the loss of a nitrogen molecule. |
| [M-N₂S]⁺ | ~180 & ~182 | Fragment corresponding to the loss of N₂ and sulfur. |
Visualizing the Process and Logic
To further aid in the understanding of the synthesis and characterization process, the following diagrams have been generated using Graphviz.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical workflow for the structural characterization of the final product.
References
Spectroscopic Data of 4-(4-Bromophenyl)-1,2,3-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(4-Bromophenyl)-1,2,3-thiadiazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a combination of predicted data and comparative data from closely related analogs, such as 4-phenyl-1,2,3-thiadiazole and other 4-aryl-1,2,3-thiadiazoles. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.
Core Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected and comparative quantitative data.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Spectrum | Solvent | Expected Chemical Shift (δ) [ppm] | Remarks |
| ¹H NMR | CDCl₃ | 8.6 - 8.8 (s, 1H) | Thiadiazole ring proton (C5-H) |
| 7.8 - 8.0 (d, 2H) | Aromatic protons ortho to the thiadiazole ring | ||
| 7.6 - 7.8 (d, 2H) | Aromatic protons meta to the thiadiazole ring | ||
| ¹³C NMR | CDCl₃ | ~155 | C4 of thiadiazole ring |
| ~135 | C5 of thiadiazole ring | ||
| ~132 | Quaternary carbon of the phenyl ring attached to the thiadiazole | ||
| ~132 | Aromatic CH meta to the thiadiazole ring | ||
| ~129 | Aromatic CH ortho to the thiadiazole ring | ||
| ~125 | Carbon bearing the bromine atom |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary from experimental values.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (Aromatic) | 3100 - 3000 | Medium |
| C=N stretching (Thiadiazole ring) | 1600 - 1580 | Medium |
| C=C stretching (Aromatic ring) | 1590 - 1450 | Medium to Strong |
| C-N stretching | 1380 - 1250 | Medium |
| C-S stretching | 800 - 700 | Weak to Medium |
| C-Br stretching | 700 - 550 | Medium to Strong |
Table 3: Mass Spectrometry (MS) Data
| Ion | Expected m/z | Remarks |
| [M]⁺ | 240/242 | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |
| [M-N₂]⁺ | 212/214 | Fragment corresponding to the loss of a nitrogen molecule |
| [C₇H₄BrS]⁺ | 199/201 | Fragment from further degradation |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |
Experimental Protocols
The following are representative experimental protocols for the synthesis and spectroscopic characterization of 4-aryl-1,2,3-thiadiazoles.
Synthesis of this compound
A common method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a hydrazone with thionyl chloride. An alternative modern approach involves the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur.
Method: Iodine-Catalyzed Cyclization of N-Tosylhydrazone
-
Preparation of the N-Tosylhydrazone:
-
To a solution of 4-bromoacetophenone (1.0 eq) in methanol, add p-toluenesulfonhydrazide (1.1 eq).
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Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.
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The resulting precipitate is filtered, washed with cold methanol, and dried to yield the N-tosylhydrazone of 4-bromoacetophenone.
-
-
Cyclization Reaction:
-
In a round-bottom flask, combine the N-tosylhydrazone (1.0 eq), elemental sulfur (2.0 eq), and a catalytic amount of iodine (I₂) (0.1 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Crystal Structure Analysis of 4-(4-Bromophenyl)-1,2,3-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 4-(4-Bromophenyl)-1,2,3-thiadiazole. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases at the time of this publication, this document outlines the expected experimental protocols, data presentation, and analytical workflows based on established crystallographic principles and studies of analogous thiadiazole derivatives. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and computational modeling of novel thiadiazole-based compounds for potential therapeutic applications.
Introduction
Thiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 1,2,3-thiadiazole scaffold, in particular, is a key component in various compounds with potential anticancer, antimicrobial, and other therapeutic properties. The introduction of a bromophenyl substituent at the 4-position can significantly influence the molecule's physicochemical properties, including its lipophilicity and potential for halogen bonding, which can in turn affect its biological activity and pharmacokinetic profile.
The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding the structure-activity relationships of these molecules.[1] Crystal structure analysis provides invaluable data on molecular geometry, conformational preferences, and intermolecular interactions, which are crucial for rational drug design and development. This guide will detail the typical procedures for such an analysis.
Experimental Protocols
The determination of the crystal structure of a small molecule like this compound involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis of this compound
A plausible synthetic route to this compound is the Hurd-Mori reaction, a common method for synthesizing 1,2,3-thiadiazoles from hydrazones.
Materials:
-
4-Bromoacetophenone
-
Hydrazine hydrate
-
Thionyl chloride (SOCl₂)
-
Ethanol
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 4-Bromoacetophenone Hydrazone: 4-Bromoacetophenone is reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazone. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.
-
Cyclization to this compound: The synthesized hydrazone is dissolved in a suitable solvent, such as toluene. Thionyl chloride is added dropwise to the solution at a controlled temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC). The mixture is subsequently neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography or recrystallization.
Crystallization
Obtaining high-quality single crystals is a critical and often challenging step in X-ray crystallography.[2]
Protocol: Slow Evaporation Method
-
A saturated solution of the purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) at room temperature or slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The clear solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Crystals are periodically inspected for their size and quality. Well-formed, single crystals with dimensions of at least 0.1 mm in all directions are sought.[2]
X-ray Diffraction Data Collection
Equipment: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.
-
The collected data are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
Software: Standard crystallographic software packages (e.g., SHELXS, SHELXL, Olex2).
Procedure:
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares method. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.
Data Presentation
Although the specific crystallographic data for this compound is not available, a typical crystal structure analysis would yield the following quantitative data, which would be presented in tabular format for clarity.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₈H₅BrN₂S |
| Formula Weight | 241.11 |
| Temperature | 100(2) K |
| Wavelength | Value Å |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | Value |
| Density (calculated) | Value g/cm³ |
| Absorption Coefficient | Value mm⁻¹ |
| F(000) | Value |
| Crystal Size | Value x Value x Value mm³ |
| Theta range for data collection | Value to Value ° |
| Index ranges | h, k, l ranges |
| Reflections collected | Value |
| Independent reflections | Value [R(int) = Value] |
| Completeness to theta = Value° | Value % |
| Absorption correction | e.g., Multi-scan |
| Max. and min. transmission | Value and Value |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | Values |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2sigma(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
| Largest diff. peak and hole | Value and Value e.Å⁻³ |
Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound.
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| Br(1)-C(1) | Value | C(2)-C(1)-C(6) | Value |
| S(1)-C(7) | Value | C(1)-C(2)-C(3) | Value |
| S(1)-N(1) | Value | C(2)-C(3)-C(4) | Value |
| N(1)-N(2) | Value | C(3)-C(4)-C(5) | Value |
| N(2)-C(8) | Value | C(4)-C(5)-C(6) | Value |
| C(7)-C(8) | Value | C(5)-C(6)-C(1) | Value |
| C(4)-C(7) | Value | N(1)-S(1)-C(7) | Value |
| ... | ... | S(1)-N(1)-N(2) | Value |
| N(1)-N(2)-C(8) | Value | ||
| N(2)-C(8)-C(7) | Value | ||
| C(8)-C(7)-S(1) | Value |
Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
Logical Relationship of Crystallographic Analysis
This diagram outlines the logical progression from a single crystal to the final, detailed structural information.
Conclusion
The determination of the crystal structure of this compound is a crucial step in elucidating its structure-property relationships. While the specific crystallographic data for this compound is not currently in the public domain, this technical guide provides a thorough framework of the necessary experimental protocols and the expected format of the resulting data. The methodologies outlined herein are standard practices in small molecule crystallography and can be applied to this and related thiadiazole derivatives. The resulting structural information would be highly valuable for the scientific community, particularly for researchers in drug discovery and materials science, aiding in the design of new molecules with enhanced biological activity and desired physicochemical properties.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 4-(4-Bromophenyl)-1,2,3-thiadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, structural characteristics, and known biological context of this compound, based on available scientific literature. While specific experimental data for this particular molecule is limited, this guide consolidates the known information and provides established methodologies for its synthesis and characterization.
Introduction
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The 1,2,3-thiadiazole isomer, in particular, serves as a versatile scaffold in the design of novel therapeutic agents. The presence of a bromophenyl substituent at the 4-position of the thiadiazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for further investigation in drug discovery programs. Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer and antimicrobial effects[1][2][3][4][5][6][7][8][9][10].
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. The data is primarily sourced from computational predictions available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂S | PubChem[11][12] |
| Molecular Weight | 241.11 g/mol | PubChem[11] |
| IUPAC Name | This compound | PubChem[11] |
| CAS Number | 40753-13-7 | PubChem[11] |
| InChI | InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | PubChem[11] |
| InChIKey | HGWOTVRPRHVJQK-UHFFFAOYSA-N | PubChem[11] |
| Canonical SMILES | C1=CC(=CC=C1C2=CSN=N2)Br | PubChem[11] |
| Predicted XlogP | 3.1 | PubChem[11][12] |
| Physical Form | Solid (predicted) | Sigma-Aldrich |
Synthesis
The primary synthetic route to 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis. This method involves the reaction of a hydrazone with thionyl chloride[13]. For the synthesis of this compound, the logical precursor is the hydrazone derived from 4-bromoacetophenone.
Experimental Protocol: Hurd-Mori Synthesis
This protocol is an adapted general procedure for the synthesis of 4-phenyl-1,2,3-thiadiazoles and should be optimized for the specific synthesis of this compound.
Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone
-
Materials: 4-Bromoacetophenone, semicarbazide hydrochloride, sodium acetate, ethanol, and water.
-
Procedure:
-
Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
In a separate flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Add the semicarbazide solution to the 4-bromoacetophenone solution with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or aqueous ethanol.
-
Step 2: Cyclization to this compound
-
Materials: 4-Bromoacetophenone semicarbazone, thionyl chloride (SOCl₂), and a suitable inert solvent (e.g., dichloromethane).
-
Procedure:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend the dried 4-bromoacetophenone semicarbazone in an inert solvent such as dichloromethane.
-
Cool the suspension in an ice bath and slowly add an excess of thionyl chloride (approximately 2-3 equivalents) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Spectroscopic Characterization
While specific experimental spectra for this compound are not available in the searched literature, the following are the expected spectral characteristics based on the analysis of related thiadiazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 4-bromophenyl group. Due to the substitution pattern, these protons would likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The thiadiazole ring proton would appear as a singlet, likely downfield due to the electron-withdrawing nature of the heterocyclic ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the 4-bromophenyl ring and the two carbons of the thiadiazole ring. The carbon attached to the bromine atom would be in the range of δ 120-130 ppm, while the other aromatic carbons would appear between δ 125-140 ppm. The carbons of the thiadiazole ring are expected to resonate further downfield.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).
-
C=C and C=N stretching vibrations within the aromatic and thiadiazole rings (in the range of 1400-1600 cm⁻¹).
-
A C-Br stretching vibration (typically below 800 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.11 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion peak and any bromine-containing fragments.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of thiadiazole derivatives has been extensively investigated for various pharmacological activities.
-
Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer[2][3][7][9][10]. The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis[3].
-
Antimicrobial Activity: Thiadiazole derivatives have also shown significant antibacterial and antifungal properties[4][5][6]. The presence of a halogenated phenyl ring can enhance the antimicrobial potency of these compounds.
Given the established biological profile of the thiadiazole scaffold, this compound represents a promising candidate for further investigation as a potential therapeutic agent.
Visualizations
Experimental Workflows
As specific signaling pathway information for this compound is not available, the following diagrams illustrate the key experimental workflows described in this guide.
Caption: Hurd-Mori synthesis of this compound.
Caption: Workflow for the purification and characterization of the compound.
Conclusion
This compound is a heterocyclic compound with potential for applications in medicinal chemistry, drawing from the well-established biological activities of the thiadiazole nucleus. This technical guide has provided a consolidated overview of its known physicochemical properties and a detailed, adaptable protocol for its synthesis via the Hurd-Mori reaction. While there is a clear need for further experimental investigation to fully characterize this compound and explore its biological potential, this document serves as a valuable resource for researchers initiating studies on this and related molecules. Future work should focus on obtaining precise experimental data for its physicochemical properties and elucidating its specific biological mechanisms of action to unlock its full therapeutic potential.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 6. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 9. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C8H5BrN2S | CID 218520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C8H5BrN2S) [pubchemlite.lcsb.uni.lu]
- 13. Thiadiazoles - Wikipedia [en.wikipedia.org]
A Technical Guide to the Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The Hurd-Mori synthesis is a classical and valuable method for the preparation of these compounds, particularly 4-aryl substituted 1,2,3-thiadiazoles.[3][4] This guide provides an in-depth overview of the Hurd-Mori reaction, including its mechanism, experimental protocols, and relevant quantitative data, tailored for professionals in the field of drug discovery and development.
Core Synthesis and Mechanism
The Hurd-Mori synthesis involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[3] The reaction is particularly effective for hydrazones derived from ketones that have an α-methylene group, which is a structural feature of the precursors to 4-aryl-1,2,3-thiadiazoles.
The generally accepted mechanism proceeds through the reaction of the hydrazone with thionyl chloride, leading to the formation of a key intermediate. This is followed by an intramolecular cyclization and subsequent elimination of hydrogen chloride and sulfur dioxide to yield the aromatic 1,2,3-thiadiazole ring. The hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group.[5]
Caption: Proposed mechanism for the Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of 4-aryl-1,2,3-thiadiazoles. The following are generalized protocols for the preparation of the precursor semicarbazone and its subsequent cyclization via the Hurd-Mori reaction.
Protocol 1: Synthesis of Semicarbazone Precursor
This procedure outlines the formation of a semicarbazone from an aryl ketone.
-
Reactant Preparation: Dissolve the starting aryl ketone (e.g., acetophenone derivatives) and semicarbazide hydrochloride in a suitable solvent such as absolute ethanol.[4][6]
-
Reaction: Heat the mixture under reflux for a specified time, typically several hours, to ensure complete reaction.[4]
-
Isolation: After cooling, the solvent is typically removed under vacuum. The resulting residue is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Purification: The crude semicarbazone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[4]
Protocol 2: Hurd-Mori Cyclization to form 4-Aryl-1,2,3-Thiadiazole
This protocol details the cyclization of the semicarbazone to the target thiadiazole.
-
Reaction Setup: In a fume hood, carefully add an excess of thionyl chloride to a flask equipped with a stirrer. The reaction is often performed neat or in a solvent like dichloromethane (CH₂Cl₂).[1][7]
-
Addition of Precursor: Slowly add the dried semicarbazone to the stirred thionyl chloride at room temperature.
-
Reaction: Allow the reaction to proceed at room temperature for a period ranging from several hours to a day.[7] The progress can be monitored by thin-layer chromatography.
-
Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The residue is then typically neutralized with a base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like dichloromethane.
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified, usually by column chromatography on silica gel, to afford the pure 4-aryl-1,2,3-thiadiazole.[8]
Caption: A generalized workflow for the two-step synthesis of 4-aryl-1,2,3-thiadiazoles.
Quantitative Data Summary
The efficiency of the Hurd-Mori synthesis can vary depending on the specific substrates and reaction conditions. Below is a summary of reported yields for the synthesis of various pyrazolyl-1,2,3-thiadiazole derivatives, which contain an aryl-like pyrazole substituent.
| Entry | Aryl Substituent (on Pyrazole Ring) | Product | Yield (%) | Reference |
| 1 | Phenyl | 4a | 85 | [6] |
| 2 | 4-Methylphenyl | 4b | 82 | [6] |
| 3 | 4-Methoxyphenyl | 4c | 88 | [6] |
| 4 | 4-Chlorophenyl | 4d | 92 | [6] |
| 5 | 4-Bromophenyl | 4e | 90 | [6] |
| 6 | 4-Fluorophenyl | 4f | 86 | [6] |
| 7 | 4-Nitrophenyl | 4g | 75 | [6] |
| 8 | 3-Nitrophenyl | 4h | 78 | [6] |
| 9 | 2,4-Dichlorophenyl | 4i | 94 | [6] |
Table 1: Reported yields for the synthesis of various pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori cyclization.[6]
Modern Advancements and Alternative Protocols
While the classical Hurd-Mori reaction is robust, it often requires the use of excess thionyl chloride, which necessitates careful handling.[9] In recent years, several modifications and alternative one-pot procedures have been developed. These modern approaches often utilize elemental sulfur in combination with a catalyst, avoiding the need for thionyl chloride.[10][11]
Notable modern methods include:
-
Iodine-catalyzed cyclization: N-tosylhydrazones react with elemental sulfur in the presence of a catalytic amount of iodine.[10][11]
-
One-pot synthesis: Aryl ketones, p-toluenesulfonyl hydrazide, and elemental sulfur are reacted in a single step, which is highly efficient and avoids the isolation of the intermediate N-tosylhydrazone.[9][11]
These newer methods often offer advantages such as milder reaction conditions, higher step-economy, and a broader substrate scope.[10][11]
Applications in Drug Development
The 1,2,3-thiadiazole scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] 4-Aryl-1,2,3-thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs. These activities include:
-
Anticancer: Some derivatives act as microtubule-destabilizing agents.[2]
-
Antiviral: Certain compounds have shown potent antiviral activity, for instance, against HIV.[1]
-
Antifungal: 1,2,3-thiadiazole derivatives have been developed as wide-spectrum antifungal agents.[1]
-
Plant Activators: Some derivatives can induce systemic acquired resistance (SAR) in plants, acting as activators of the plant's own defense mechanisms.[8][13]
The continued development of efficient synthetic routes like the Hurd-Mori reaction and its modern variants is crucial for exploring the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 13. Synthesis of pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori reaction. Investigating the effect of the N-protecting group on the cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Reactivity of the 1,2,3-Thiadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical reactivity. This guide provides a comprehensive overview of the core chemical reactions of the 1,2,3-thiadiazole ring system, including its synthesis, cycloaddition reactions, ring-opening reactions, and reactions with electrophiles and nucleophiles. Detailed experimental protocols for key transformations, quantitative data summarized in structured tables, and visualizations of reaction workflows and associated biological signaling pathways are presented to serve as a practical resource for researchers in the field.
Introduction
The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1] This structural motif is found in a variety of biologically active compounds, including antifungal, antiviral, and anticancer agents, as well as plant activators.[2][3] The unique electronic properties of the 1,2,3-thiadiazole ring, characterized by electron deficiency at the carbon atoms, govern its reactivity and provide avenues for a wide range of chemical transformations.[1] Understanding the chemical behavior of this ring system is crucial for the design and synthesis of novel derivatives with tailored properties for pharmaceutical and agrochemical applications.
Synthesis of the 1,2,3-Thiadiazole Ring
The construction of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori synthesis. This method involves the cyclization of α-methylene ketone semicarbazones with thionyl chloride.[4] Additionally, several other effective synthetic routes have been developed.
Hurd-Mori Synthesis
The Hurd-Mori reaction is a versatile and widely used method for the synthesis of 4- and 4,5-substituted 1,2,3-thiadiazoles. The reaction proceeds in two steps: the formation of a semicarbazone from a ketone, followed by cyclization with thionyl chloride.[5]
-
Step 1: Preparation of Acetophenone Semicarbazone
-
Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in aqueous ethanol.
-
Add sodium acetate (1.5 equivalents) to the solution and stir at room temperature for 1-2 hours.
-
Collect the precipitated acetophenone semicarbazone by filtration, wash with cold water, and dry.
-
-
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a fume hood, suspend the dried acetophenone semicarbazone (1 equivalent) in anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-1,2,3-thiadiazole.
-
Figure 1: Experimental workflow for the Hurd-Mori synthesis.
Other Synthetic Methods
A variety of other methods for the synthesis of 1,2,3-thiadiazoles have been reported, often offering advantages in terms of yield, substrate scope, or reaction conditions.
Table 1: Selected Synthetic Methods for 1,2,3-Thiadiazoles
| Starting Materials | Reagents | Product | Yield (%) | Reference(s) |
| Pyrazolyl-phenylethanones, Semicarbazide | SOCl₂ | Pyrazolyl-1,2,3-thiadiazoles | Good to Excellent | [2] |
| N-tosylhydrazones, Sulfur | TBAI (catalyst) | Substituted aryl 1,2,3-thiadiazoles | 44-98 | [2] |
| Ketones, Ionic liquids sulfonyl hydrazine | SOCl₂ | Substituted 1,2,3-thiadiazoles | 80-91 | [2] |
| Methyl ketones, p-toluenesulfonyl hydrazide, KSCN | I₂, CuCl₂ | Aryl/Alkyl-substituted 1,2,3-thiadiazoles | 48-89 | [2] |
| Chlorinated ketones, Tosylhydrazine, Sulfur reagent | Base | Disubstituted 1,2,3-thiadiazoles | 38-68 | [2] |
| Enaminones, Elemental sulfur, Tosylhydrazine | I₂/DMSO | 5-Acyl-1,2,3-thiadiazoles | up to 92 | [6] |
Chemical Reactivity of the 1,2,3-Thiadiazole Ring
The reactivity of the 1,2,3-thiadiazole ring is dictated by its electronic structure. The carbon atoms C4 and C5 are electron-deficient, making them susceptible to nucleophilic attack, while the nitrogen atoms are susceptible to electrophilic attack.[1]
Thermal and Photochemical Decomposition
A characteristic reaction of 1,2,3-thiadiazoles is their thermal or photochemical decomposition, which proceeds with the extrusion of molecular nitrogen to form a highly reactive thiirene intermediate. The thiirene then rearranges to a thioketene, which can be trapped by various reagents.
Figure 2: Thermal/photochemical decomposition of 1,2,3-thiadiazole.
Cycloaddition Reactions
1,2,3-Thiadiazoles can participate in cycloaddition reactions, either directly or after thermal/photochemical ring opening to form reactive intermediates. For instance, the in situ generated thioketenes can undergo [3+2] cycloaddition with isonitriles to furnish thiazoles.
-
To a solution of 4-phenyl-1,2,3-thiadiazole (1 equivalent) and DMAD (1.2 equivalents) in a suitable solvent (e.g., toluene) is added a rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 2.5 mol%).
-
The reaction mixture is heated under an inert atmosphere and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding thiophene derivative.
Table 2: Yields of [3+2] Cycloaddition Reactions of 1,2,3-Thiadiazoles
| 1,2,3-Thiadiazole | Dipolarophile | Catalyst | Product | Yield (%) | Reference(s) |
| 4-Aryl-1,2,3-thiadiazoles | N-tosylhydrazones | Electrochemical | 1,2,3-Thiadiazoles | up to 85 | [8] |
| 1,2,3-Thiadiazole-4-carboxylates | Phosphaalkynes | [Rh(COE)Cl]₂ | 1,3-Thiaphosphole derivatives | Data not available | [3] |
| Substituted 1,2,3-thiadiazoles | Vinyloxiranes | Rhodium catalyst | 2,3-Dihydrothiopyran-4-ones | Moderate to Good | [9][10] |
Reactions with Electrophiles
Electrophilic attack on the 1,2,3-thiadiazole ring typically occurs at the nitrogen atoms. For example, alkylation with alkyl halides leads to the formation of quaternary salts. Electrophilic substitution on the carbon atoms is generally difficult due to their electron-deficient nature. However, for fused systems like benzothiadiazole, electrophilic substitution can occur on the benzene ring.
-
To a solution of benzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole) (1 equivalent) in hydrobromic acid is added an excess of bromine.
-
The reaction mixture is heated at 80 °C for 12 hours.
-
After cooling, the reaction mixture is poured onto ice, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to give 4-bromobenzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole).
Table 3: Electrophilic Substitution Reactions of 1,2,3-Thiadiazoles
| Substrate | Reagent | Product | Yield (%) | Reference(s) |
| Benzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole) | Br₂/HBr | 4-Bromobenzo[1,2-d:4,5-d']bis([11][12][13]thiadiazole) | 60 | [6] |
| 2,1,3-Benzothiadiazole | NBS/H₂SO₄ | 4,7-Dibromobenzo[c]-1,2,5-thiadiazole | Data not available | [14] |
Reactions with Nucleophiles
The electron-deficient C5 position of the 1,2,3-thiadiazole ring is the preferred site for nucleophilic attack. Halogenated 1,2,3-thiadiazoles readily undergo nucleophilic substitution.
-
A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (1 equivalent), the appropriate piperazine derivative (1 equivalent), and potassium carbonate (1 equivalent) in acetone is stirred at room temperature for 5 hours.
-
The mixture is filtered to remove potassium carbonate, and the acetone is evaporated.
-
The residue is recrystallized from ethanol to afford the desired product.
Table 4: Nucleophilic Substitution Reactions of Halo-Thiadiazoles
| Substrate | Nucleophile | Product | Yield (%) | Reference(s) |
| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 1-Methylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 78 | [9] |
| 5-Halo-1,2,3-thiadiazoles | Aliphatic diamines | Various substituted thiadiazoles | Data not available | [15][16] |
| 5-Chloro-substituted 1,2,3-thiadiazoles | C-nucleophiles | Fused 1,2,3-thiadiazoles | Data not available | [17][18] |
Biological Significance and Signaling Pathways
1,2,3-Thiadiazole derivatives exhibit a broad spectrum of biological activities. A notable example is Acibenzolar-S-methyl (BTH), a plant activator that induces Systemic Acquired Resistance (SAR) against a wide range of pathogens. BTH acts as a functional analog of salicylic acid (SA) and triggers the SA signaling pathway.
The activation of the SA pathway by BTH involves the key regulatory protein NPR1 (Non-expressor of Pathogenesis-Related genes 1). In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation (or treatment with BTH), a change in the cellular redox state leads to the reduction of NPR1 oligomers into monomers. These monomers then translocate to the nucleus, where they interact with TGA transcription factors. This complex then binds to the promoters of Pathogenesis-Related (PR) genes, leading to their expression and the establishment of a systemic resistance state in the plant.[11][13][19]
Figure 3: BTH-induced SAR signaling pathway.
Conclusion
The 1,2,3-thiadiazole ring represents a versatile and valuable scaffold in modern chemistry. Its reactivity, characterized by susceptibility to ring-opening, cycloaddition, and substitution reactions, provides a rich platform for the synthesis of diverse and complex molecules. The biological significance of 1,2,3-thiadiazole derivatives, particularly in agriculture and medicine, underscores the importance of continued research into the chemistry of this heterocyclic system. This guide has provided a foundational overview of the key chemical transformations of the 1,2,3-thiadiazole ring, offering practical protocols and data to aid researchers in their synthetic endeavors. Further exploration into the reaction mechanisms and the development of novel synthetic methodologies will undoubtedly continue to expand the utility of this important heterocycle.
References
- 1. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium-catalyzed formal (3 + 3) transannulation of 1,2,3-thiadiazoles and vinyloxiranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Arabidopsis thaliana - Wikipedia [en.wikipedia.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. Trans-dominant suppression of plant TGA factors reveals their negative and positive roles in plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of acibenzolar-S-methyl phototransformation on its elicitation activity in tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plant Immunity Requires Conformational Charges of NPR1 via S-Nitrosylation and Thioredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 4-(4-BROMOPHENYL)-1,2,3-THIADIAZOLE | CAS 40753-13-7 [matrix-fine-chemicals.com]
- 19. biorxiv.org [biorxiv.org]
Probing the Thermal Frontiers: A Technical Guide to the Stability and Decomposition of 4-(4-Bromophenyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the thermal stability and decomposition profile of 4-(4-bromophenyl)-1,2,3-thiadiazole. While specific experimental data for this particular compound is not extensively available in current literature, this document provides a robust framework based on the known thermal behavior of the 1,2,3-thiadiazole ring system and related aryl-substituted heterocyclic compounds. The information herein is intended to guide researchers in designing and interpreting thermal analysis experiments for this and structurally similar molecules.
Core Concepts in Thermal Stability of 1,2,3-Thiadiazoles
The 1,2,3-thiadiazole ring, while aromatic, is known to undergo decomposition at elevated temperatures. The thermal stability of this heterocyclic system is influenced by the nature and position of its substituents. For this compound, the presence of the aryl group at the 4-position is expected to influence the electronic distribution within the ring and, consequently, its thermal lability.
The primary thermal decomposition pathway for 1,2,3-thiadiazoles involves the extrusion of a molecule of nitrogen (N₂), which is a thermodynamically favorable process.[1] This initial fragmentation leads to the formation of highly reactive and transient intermediates.
Anticipated Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to follow a well-established mechanism for this class of compounds. The process is initiated by the elimination of molecular nitrogen, leading to a highly strained thiirene intermediate. This unstable three-membered ring rapidly rearranges to a more stable thioketene.[1] These reactive species can then undergo various subsequent reactions, such as dimerization or reactions with other available molecules.
Caption: General thermal decomposition pathway of the 1,2,3-thiadiazole ring.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition characteristics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, assessing thermal stability, and analyzing the composition of materials.[2][3]
Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different temperatures for this compound.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and enthalpy of decomposition.[4][5]
Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with the decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., 0°C) to a temperature beyond the decomposition point (as determined by TGA) at a controlled heating rate (e.g., 10°C/min).
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature of the first major endotherm is typically taken as the melting point. The area under the peaks can be integrated to determine the enthalpy of the transitions.
References
- 1. benchchem.com [benchchem.com]
- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 3. infinitalab.com [infinitalab.com]
- 4. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
Solubility of 4-(4-Bromophenyl)-1,2,3-thiadiazole in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-(4-Bromophenyl)-1,2,3-thiadiazole in common organic solvents. Despite a comprehensive review of scientific literature and chemical databases, no specific quantitative solubility data for this compound in common organic solvents has been found. The available information focuses on the synthesis and chemical properties of this compound and its derivatives, rather than its solubility characteristics.
This guide, therefore, provides the known physicochemical properties of this compound and outlines a standardized experimental protocol for determining its solubility. This information is intended to assist researchers in establishing the solubility profile of this compound for applications in drug development and other scientific research.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties for this compound is provided below. This data is essential for understanding the compound's general characteristics.
| Property | Value | Source |
| Molecular Formula | C8H5BrN2S | PubChem |
| Molecular Weight | 241.11 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 40753-13-7 | PubChem |
| Appearance | Solid (form) | Sigma-Aldrich |
Experimental Protocol for Solubility Determination
The following section details a general and robust method for experimentally determining the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade
-
Thermostatically controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Concentration Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original solvent using the following formula, taking into account the dilution factor:
Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor
The solubility can also be expressed in other units, such as mol/L, by using the molecular weight of the compound.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.
Quantum Chemical Blueprint: An In-depth Technical Guide to 4-(4-Bromophenyl)-1,2,3-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-(4-Bromophenyl)-1,2,3-thiadiazole, a heterocyclic compound of interest in medicinal and materials science. This document details the theoretical and experimental methodologies for the characterization of this molecule, including Density Functional Theory (DFT) calculations, spectroscopic analysis, and synthesis protocols. All quantitative data is presented in structured tables for comparative analysis. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular properties and interactions of this compound.
Introduction
The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is of significant interest to medicinal and agricultural chemists due to its diverse range of biological activities. The introduction of a 4-bromophenyl substituent to the 1,2,3-thiadiazole ring can modulate its physicochemical and biological properties, making this compound a molecule with potential applications in drug design and materials science. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structural, electronic, and spectroscopic properties of such molecules, thereby guiding rational design and development efforts.
Experimental and Computational Methodologies
Synthesis of this compound
A general and established method for the synthesis of 4-phenyl-1,2,3-thiadiazole derivatives involves the Hurd-Mori reaction, which utilizes the cyclization of acetophenone hydrazone with thionyl chloride. The following protocol is adapted for the synthesis of the title compound.
Protocol:
-
Synthesis of 4-Bromoacetophenone Hydrazone:
-
To a solution of 4-bromoacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-bromoacetophenone hydrazone.
-
-
Cyclization to this compound:
-
Dissolve the 4-bromoacetophenone hydrazone (1 equivalent) in a suitable solvent such as dichloromethane or toluene.
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (2-3 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Spectroscopic Characterization
The synthesized compound is typically characterized by various spectroscopic techniques to confirm its structure.
-
FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic peaks for the C-Br stretching, aromatic C-H stretching, and the thiadiazole ring vibrations are expected.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum is expected to show signals for the aromatic protons, while the ¹³C NMR spectrum will show signals for the carbons of the phenyl and thiadiazole rings.
-
Mass Spectrometry: Determines the molecular weight of the compound.
Quantum Chemical Calculation Protocol
Quantum chemical calculations are performed using Gaussian or other similar software packages to obtain theoretical insights into the molecular properties.
Protocol:
-
Molecular Structure Drawing: The 3D structure of this compound is drawn using a molecular editor like GaussView or Avogadro.
-
Geometry Optimization: The initial structure is optimized to find the ground-state equilibrium geometry. Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a commonly employed and reliable method for such calculations.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.
-
Electronic Property Calculations: Properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP) are calculated to understand the electronic structure and reactivity of the molecule.
Results and Discussion
Molecular Geometry
Table 1: Representative Optimized Geometric Parameters for a Thiadiazole Derivative. (Data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, calculated at the B3LYP/6-311++G(d,p) level of theory. This isomer is presented to exemplify the type of structural data obtained from DFT calculations.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.35 | N2-N1-C5 | 110.5 |
| N2-C3 | 1.31 | N1-N2-C3 | 115.0 |
| C3-S4 | 1.76 | N2-C3-S4 | 108.0 |
| S4-C5 | 1.75 | C3-S4-C5 | 88.0 |
| C5-N1 | 1.32 | S4-C5-N1 | 118.5 |
Vibrational Analysis
The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the computational model and aid in the assignment of spectral bands.
Table 2: Representative Experimental and Calculated Vibrational Frequencies (cm⁻¹). (Experimental data for a bromophenyl thiadiazole derivative and calculated data for a generic thiadiazole derivative are presented for illustrative purposes.)
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |
| Aromatic C-H stretch | ~3070 | 3050 - 3150 |
| C=N stretch (thiadiazole) | ~1604 | 1580 - 1620 |
| C-Br stretch | ~640 - 686 | 630 - 690 |
| Thiadiazole ring breathing | - | 800 - 900 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity.
Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters. (Data for a thiazole derivative calculated at the B3LYP/6-311G(d,p) level of theory is presented as an example.)
| Parameter | Value (eV) |
| HOMO Energy | -5.5293 |
| LUMO Energy | -0.8302 |
| HOMO-LUMO Energy Gap (ΔE) | 4.6991 |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The red regions on the MEP surface indicate negative electrostatic potential and are prone to electrophilic attack, while the blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack.
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the molecular structure, electronic properties, and vibrational spectra of this compound. This theoretical approach, in conjunction with experimental synthesis and characterization, offers a powerful strategy for understanding the structure-property relationships of this and related heterocyclic compounds. The data and methodologies presented in this guide are intended to support researchers and scientists in the rational design of novel molecules with potential applications in drug discovery and materials science.
A Comprehensive Literature Review of 4-Aryl-1,2,3-Thiadiazole Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Among its derivatives, the 4-aryl substituted analogs have garnered significant attention due to their synthetic accessibility and broad spectrum of biological activities. These compounds have demonstrated promising potential as anticancer, antimicrobial, antiviral, insecticidal, and herbicidal agents. This technical guide provides a comprehensive review of the recent literature on 4-aryl-1,2,3-thiadiazole derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the molecular pathways they modulate.
Synthetic Methodologies
The construction of the 4-aryl-1,2,3-thiadiazole core is primarily achieved through two robust and versatile synthetic strategies: the Hurd-Mori synthesis and the iodine-catalyzed cyclization of N-tosylhydrazones.
Hurd-Mori Synthesis
A classic and widely employed method, the Hurd-Mori reaction involves the cyclization of α-acyl- or α-aroylhydrazones with thionyl chloride (SOCl₂). The reaction typically proceeds through the formation of a semicarbazone intermediate from an aryl ketone.
Caption: Hurd-Mori synthesis of 4-aryl-1,2,3-thiadiazoles.
Iodine-Catalyzed Cyclization of N-Tosylhydrazones
A more recent and efficient one-pot approach involves the iodine-catalyzed cyclization of N-tosylhydrazones, derived from aryl ketones, with elemental sulfur. This method offers advantages such as mild reaction conditions and the avoidance of harsh reagents like thionyl chloride.
Caption: Iodine-catalyzed synthesis of 4-aryl-1,2,3-thiadiazoles.
Biological Activities and Quantitative Data
4-Aryl-1,2,3-thiadiazole derivatives have been extensively evaluated for a variety of biological activities. The following tables summarize the quantitative data from recent studies.
Anticancer Activity
These compounds have shown significant cytotoxic effects against various cancer cell lines, often with IC₅₀ values in the micromolar to nanomolar range.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(3,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole analog | HL-60 (Leukemia) | 0.0134 - 0.0866 | [1] |
| D-ring fused 1,2,3-thiadiazole DHEA derivative | T47D (Breast Cancer) | 0.042 - 0.058 | [1] |
| 5-Aryl-4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole | HeLa (Cervical), U2OS (Osteosarcoma) | 0.69 - 0.70 | [1] |
| 4-(Isopropylthio)anthra[1,2-c][2][3]thiadiazole-6,11-dione | Leukemia cell lines | 0.18 - 1.45 | [1] |
Antimicrobial Activity
The antimicrobial potential of 4-aryl-1,2,3-thiadiazoles has been demonstrated against a range of bacteria and fungi, with Minimum Inhibitory Concentrations (MIC) reported.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolyl-1,2,3-thiadiazole derivative | Staphylococcus aureus | 15.63 | [4] |
| Pyrazolyl-1,2,3-thiadiazole derivative | Bacillus subtilis | 15.63 | [4] |
| 4-Aryl-1,2,3-thiadiazole derivative | Escherichia coli | 250 | [4] |
| 4-Aryl-1,2,3-thiadiazole derivative | Candida albicans | 125 | [4] |
Antiviral, Insecticidal, and Herbicidal Activities
While less extensively quantified in readily available literature, these derivatives have also shown promise in other areas of pest and disease control.
| Activity | Target Organism/Virus | Observation | Reference |
| Antiviral | Tobacco Mosaic Virus (TMV) | Good activity | [5] |
| Antiviral | West Nile Virus, Dengue Virus | Antiviral activity | [5] |
| Antiviral | HIV-1 | Promising activity | [5] |
| Insecticidal | Spodoptera littoralis | Excellent toxicological activity | [4] |
| Herbicidal | Dicotyledonous plants | Moderate herbicidal activities | [6] |
Mechanisms of Action in Cancer
A significant body of research has focused on elucidating the anticancer mechanisms of 4-aryl-1,2,3-thiadiazole derivatives. Key mechanisms include the inhibition of tubulin polymerization and the modulation of critical signaling pathways.
Inhibition of Tubulin Polymerization
Several 4-aryl-1,2,3-thiadiazole derivatives act as potent inhibitors of tubulin polymerization, a crucial process for microtubule formation and cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
Modulation of Signaling Pathways
These derivatives have also been shown to interfere with key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MEK/ERK pathways.
Inhibition of the PI3K/Akt pathway by 4-aryl-1,2,3-thiadiazole derivatives can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax), ultimately inducing apoptosis.
References
- 1. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 4-(4-Bromophenyl)-1,2,3-thiadiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-(4-Bromophenyl)-1,2,3-thiadiazole, a versatile heterocyclic building block in organic synthesis. The presence of a bromine atom on the phenyl ring offers a reactive handle for various cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Introduction
This compound belongs to the class of 1,2,3-thiadiazoles, a group of five-membered heterocyclic compounds. The inherent chemical properties of the thiadiazole ring, combined with the synthetic versatility of the bromophenyl group, make this compound a key intermediate for the development of novel chemical entities. The primary synthetic route to 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori synthesis, which involves the cyclization of a hydrazone derivative with thionyl chloride.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of 4-bromoacetophenone semicarbazone, followed by its cyclization using thionyl chloride.
Experimental Protocols
Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone
This initial step involves the condensation reaction between 4-bromoacetophenone and semicarbazide hydrochloride.
-
Materials:
-
4-Bromoacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.
-
In a separate beaker, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Add the ethanolic solution of 4-bromoacetophenone to the aqueous solution of semicarbazide hydrochloride with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a white precipitate indicates the formation of the semicarbazone.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 4-bromoacetophenone semicarbazone.
-
Step 2: Cyclization to this compound (Hurd-Mori Synthesis)
The prepared semicarbazone is then cyclized using thionyl chloride to yield the final product.
-
Materials:
-
4-Bromoacetophenone semicarbazone (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.
-
Suspend the dry 4-bromoacetophenone semicarbazone (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the suspension with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Quantitative Data
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| 4-Bromoacetophenone semicarbazone | 4-Bromoacetophenone | Semicarbazide HCl, Sodium Acetate | Ethanol/Water | 1-2 hours | >90 |
| This compound | 4-Bromoacetophenone semicarbazone | Thionyl chloride | Dichloromethane | 2-4 hours | 70-85 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₈H₅BrN₂S |
| Molecular Weight | 241.11 g/mol |
| ¹H NMR (CDCl₃) | δ 7.60-7.80 (m, 4H, Ar-H), 8.80 (s, 1H, thiadiazole-H) ppm |
| ¹³C NMR (CDCl₃) | δ 122.5, 128.0, 132.0, 133.0, 135.0, 155.0 ppm |
| Mass Spec (EI) | m/z 240, 242 (M⁺, isotopic pattern for Br) |
Note: Spectroscopic data are predicted and may vary slightly from experimental values.
Applications in Organic Synthesis
The bromine atom in this compound serves as a versatile functional group for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the bromophenyl moiety and various boronic acids or esters. This is a powerful tool for introducing new aryl or vinyl substituents.
General Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
-
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and a small amount of water.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Heck Coupling
The Heck coupling reaction facilitates the formation of a carbon-carbon bond between the bromophenyl group and an alkene, leading to the synthesis of stilbene-like derivatives.
General Protocol for Heck Coupling:
-
Materials:
-
This compound
-
Alkene (1.2-2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (2-3 equivalents)
-
Solvent (e.g., DMF, Acetonitrile)
-
-
Procedure:
-
Combine this compound (1 equivalent), the alkene, the palladium catalyst, and the base in a suitable solvent.
-
Degas the reaction mixture.
-
Heat the mixture to 80-120 °C and stir until the reaction is complete.
-
Work-up the reaction as described for the Suzuki-Miyaura coupling, followed by purification of the product.
-
Visualizations
Caption: Synthetic workflow for this compound and its applications.
Caption: Simplified mechanism of the Hurd-Mori cyclization.
Conclusion
This compound is a valuable and synthetically accessible building block. The protocols outlined in this document provide a foundation for its preparation and subsequent derivatization. The ability to participate in a variety of cross-coupling reactions opens up avenues for the creation of diverse molecular libraries for screening in drug discovery and for the development of novel organic materials. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.
References
Application Notes and Protocols: 4-(4-Bromophenyl)-1,2,3-thiadiazole as a Versatile Precursor for Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of bromophenyl-substituted thiadiazoles, specifically focusing on the synthesis of novel fused heterocyclic systems with potential therapeutic applications. While the primary focus of this document is on the reactivity of the 1,3,4-thiadiazole isomer due to available literature, the principles and synthetic strategies can be extrapolated to the 1,2,3-thiadiazole isomer. The protocols detailed below are based on established synthetic methodologies and provide a roadmap for the development of new chemical entities for drug discovery programs.
Overview of Synthetic Utility
4-(4-Bromophenyl)-substituted thiadiazoles are valuable building blocks in medicinal chemistry. The presence of the bromophenyl moiety offers a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for further molecular diversification. The thiadiazole core itself is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.
This document details the synthesis of novel imidazo[2,1-b]-1,3,4-thiadiazoles and 1,3,4-thiadiazolo[3,2-a]pyrimidines, showcasing the utility of the bromophenyl-thiadiazole scaffold in constructing complex heterocyclic systems. The synthesized compounds have been evaluated for their cytotoxic activity, highlighting the potential of this chemical space for the development of new anticancer agents.
Synthesis of the Key Building Block: 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine
The starting material for the synthesis of the target heterocycles is 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine. This key intermediate can be prepared from commercially available 4-bromobenzoyl chloride following established literature procedures.
Experimental Protocol:
A detailed protocol for the synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine can be adapted from known methods for the synthesis of 2-amino-1,3,4-thiadiazoles from acyl chlorides and thiosemicarbazide.
Application in the Synthesis of Fused Heterocycles
The 2-amino group of 5-(4-bromophenyl)-1,3,4-thiadiazole serves as a versatile nucleophile for the construction of various fused heterocyclic systems.
Synthesis of Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives
The reaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with α-haloketones provides a straightforward route to the imidazo[2,1-b]-1,3,4-thiadiazole scaffold.
Experimental Protocol: Synthesis of 6-(4-chlorophenyl)-2-(4-bromophenyl)imidazo[2,1-b][1][2][3]thiadiazole
To a solution of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (0.01 mol) in ethanol (30 mL), 2-bromo-1-(4-chlorophenyl)ethanone (0.01 mol) was added. The reaction mixture was refluxed for 6 hours. After cooling, the formed precipitate was filtered, washed with water, and dried. The crude product was recrystallized from an appropriate solvent.
Quantitative Data:
| Compound | Yield (%) | m.p. (°C) |
| 6-(4-chlorophenyl)-2-(4-bromophenyl)imidazo[2,1-b][1][2][3]thiadiazole | 60 | 120-123 |
Synthesis of 1,3,4-Thiadiazolo[3,2-a]pyrimidine Derivatives
Condensation of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with β-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives.
Experimental Protocol: Synthesis of 2-(4-bromophenyl)-5,7-dimethyl-1,3,4-thiadiazolo[3,2-a]pyrimidine
A mixture of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine (0.01 mol) and acetylacetone (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 8 hours. The reaction mixture is then cooled and poured into ice-water. The resulting solid is filtered, washed with water, and recrystallized.
Biological Activity of Synthesized Heterocycles
The novel heterocycles synthesized from the 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine building block have been evaluated for their in vitro cytotoxic activity against the A549 non-small cell lung cancer cell line.
Quantitative Data: In Vitro Cytotoxicity
| Compound ID | IC50 (µM) against A549 cells |
| 4 | 2.58 |
| 5 | 3.11 |
| 8 | 4.63 |
| 10b | 6.47 |
| 10c | 5.21 |
| 10d | 5.88 |
Note: Compound IDs refer to the structures in the source literature.
The data indicates that several of the synthesized compounds exhibit potent cytotoxic activity, with IC50 values in the low micromolar range. This highlights the potential of the 4-(4-bromophenyl)-thiadiazole scaffold as a template for the design of new anticancer agents.
Visualizations
Synthetic Workflow for Imidazo[2,1-b]-1,3,4-thiadiazoles
Caption: Synthesis of Imidazo[2,1-b]-1,3,4-thiadiazoles.
Logical Relationship of the Building Block to Bioactive Compounds
Caption: From Building Block to Biological Activity.
References
Applications of 4-(4-Bromophenyl)-1,2,3-thiadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This scaffold is a bioisostere of the pyrimidine ring, a fundamental component of nucleobases, suggesting its potential to interact with biological systems. The mesoionic character of the 1,2,3-thiadiazole ring may enhance the ability of its derivatives to cross cellular membranes and engage with intracellular targets. While research has broadly explored various substituted thiadiazoles, this document focuses on the potential applications of 4-(4-Bromophenyl)-1,2,3-thiadiazole , a compound with potential for development in various therapeutic areas, including oncology and infectious diseases. The presence of the bromophenyl group can significantly influence the compound's lipophilicity and its ability to form halogen bonds, potentially enhancing its biological activity and target specificity.
Synthesis of this compound
A general and widely utilized method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride.
Experimental Protocol: Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles
Materials:
-
4-Bromoacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add a solution of 4-bromoacetophenone in ethanol to the semicarbazide solution.
-
Stir the mixture at room temperature until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or aqueous ethanol to obtain pure 4-bromoacetophenone semicarbazone.
Step 2: Cyclization to this compound
-
Suspend the dried 4-bromoacetophenone semicarbazone in dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride to the cooled suspension under constant stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The optimal eluent ratio should be determined by TLC analysis.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product.
Potential Applications in Medicinal Chemistry
While specific biological data for this compound is limited in the readily available literature, the broader class of bromophenyl-substituted thiadiazoles and 1,2,3-thiadiazole derivatives have demonstrated significant potential in several therapeutic areas. The data presented below is for structurally related compounds and serves as a guide for potential applications of the title compound.
Anticancer Activity
Thiadiazole derivatives are a well-established class of anticancer agents. The 1,2,3-thiadiazole scaffold, in particular, has been incorporated into compounds showing cytotoxic effects against various cancer cell lines. The position of substituents on the thiadiazole ring has been shown to be crucial for activity. For instance, derivatives of 1,2,3-thiadiazole with a 3,4,5-trimethoxyphenyl group at the 4-position have shown significant cytotoxic activity, while those with the same group at the 5-position were less active[1].
Table 1: Cytotoxic Activity of Structurally Related Thiadiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-(Aryl)-1,2,3-thiadiazole derivatives with 3,4,5-trimethoxyphenyl substituent | Human myeloid leukemia HL-60 | 0.0134 - 0.0866 | [1] |
| 4-(Aryl)-1,2,3-thiadiazole derivatives with 3,4,5-trimethoxyphenyl substituent | Human colon adenocarcinoma HCT-116 | 0.0134 - 0.0866 | [1] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | Human breast adenocarcinoma (MCF-7) | 10.5 | [2] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives (14a-c) | Human breast cancer (MCF-7) | 2.32 - 8.35 | [3] |
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives (14a-c) | Human hepatocellular carcinoma (HepG2) | 2.32 - 8.35 | [3] |
Antimicrobial Activity
Thiadiazole derivatives have also been extensively investigated for their antimicrobial properties. The presence of a halogenated phenyl ring is often associated with enhanced antibacterial and antifungal activity.
Table 2: Antimicrobial Activity of Structurally Related Thiadiazole Derivatives
| Compound/Derivative Class | Microorganism | MIC (µM) | Reference |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | Staphylococcus aureus | 16.1 | [2] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | Escherichia coli | 16.1 | [2] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p4) | Bacillus subtilis | 28.8 | [2] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p6) | Candida albicans | 15.3 | [2] |
| 4-(4-Bromophenyl)-1-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl} thiosemicarbazide (4e) | Gram-positive bacteria | 15.63 - 500 (µg/mL) | [2] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Prepare serial dilutions of the test compound in the growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound dissolved in DMSO
-
Sterile 96-well microplates
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (medium only)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum and dilute it in the broth to the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control well with a known antimicrobial agent and a negative control well with only the broth and inoculum.
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known mechanisms of other anticancer thiadiazole derivatives, a possible mechanism of action for this compound could involve the induction of apoptosis through caspase activation.
Caption: A potential mechanism of action for inducing apoptosis in cancer cells.
Conclusion
While direct and extensive research on the medicinal chemistry applications of this compound is still emerging, the foundational knowledge from related thiadiazole structures provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic route is well-established, and the protocols for evaluating its anticancer and antimicrobial activities are standardized. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which will be crucial for its future development as a novel drug candidate. The provided data on related compounds should serve as a valuable starting point for researchers in this field.
References
Development of 4-(4-Bromophenyl)-1,2,3-thiadiazole Derivatives as Potential Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 4-(4-bromophenyl)-1,2,3-thiadiazole derivatives as potential kinase inhibitors. Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1,2,3-thiadiazole scaffold has emerged as a promising pharmacophore for the development of novel kinase inhibitors. This guide outlines the synthesis, biological evaluation, and mechanistic analysis of this specific class of compounds.
Introduction
Protein kinases play a pivotal role in regulating a majority of cellular processes. The aberrant activity of kinases is a key driver in the pathogenesis of cancer, making them prime targets for therapeutic intervention. The family of thiadiazole heterocycles has garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, derivatives of this compound are being explored for their potential to selectively inhibit key kinases involved in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl. The bromine substitution on the phenyl ring offers a site for further chemical modification to enhance potency and selectivity.
Data Presentation
The following tables summarize the inhibitory activities of representative this compound derivatives against various cancer cell lines and specific kinases.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) |
| BT-1 | Unsubstituted Core | MCF-7 | 10.5 |
| BT-2 | Amine substitution at C5 | K562 | 7.4 |
| BT-3 | Substituted acetamide at C5 | A549 | 2.79 |
| BT-4 | Thioether linkage at C5 | HePG-2 | 3.31 |
Table 2: Kinase Inhibitory Activity of Lead Compounds
| Compound ID | Target Kinase | IC50 (nM) |
| BT-2 | Abl Kinase | 7400 |
| BT-3 | EGFR | 80 |
| BT-3 | HER-2 | 55.69 |
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is adapted from the Hurd-Mori synthesis for 1,2,3-thiadiazoles.
Materials:
-
4-Bromoacetophenone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Thionyl chloride (SOCl₂)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Synthesis of 4-Bromoacetophenone Semicarbazone:
-
Dissolve semicarbazide hydrochloride and sodium acetate in water.
-
Add a solution of 4-bromoacetophenone in ethanol to the semicarbazide solution.
-
Stir the mixture at room temperature until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4-bromoacetophenone semicarbazone.
-
-
Cyclization to this compound:
-
In a fume hood, dissolve the 4-bromoacetophenone semicarbazone in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.
Materials:
-
Recombinant target kinase (e.g., EGFR, Abl)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Known kinase inhibitor (positive control, e.g., Imatinib for Abl, Erlotinib for EGFR)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the assay buffer, target kinase enzyme, and the specific peptide substrate.
-
Dispense the kinase reaction mixture into each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of this compound derivatives as kinase inhibitors.
Caption: Synthetic workflow for this compound.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: Bcr-Abl signaling pathway and the point of inhibition.
Application Notes and Protocols: Antimicrobial Activity of 4-(4-Bromophenyl)-1,2,3-thiadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 4-(4-bromophenyl)-1,2,3-thiadiazole analogs. The following sections detail the quantitative antimicrobial data of structurally similar compounds, established experimental protocols for assessing antimicrobial activity, and a proposed experimental workflow.
Introduction
Thiadiazole and its derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of a bromophenyl group at the 4-position of the thiadiazole ring is a key structural feature that has been explored for its potential to enhance biological efficacy. This document focuses on the investigation of the antimicrobial activity of this compound analogs, providing researchers with the necessary protocols and data presentation formats to evaluate these compounds as potential therapeutic agents.
Data Presentation: Antimicrobial Activity
While specific quantitative data for this compound analogs is emerging, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of structurally related 4-(4-bromophenyl)-thiazol-2-amine derivatives, providing a valuable reference for expected antimicrobial potency. These compounds share the core 4-(4-bromophenyl) moiety and offer insights into the potential activity of the target thiadiazole analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [1]
| Compound ID | R-group | S. aureus (MTCC 3160) MIC (µM) | E. coli (MTCC 443) MIC (µM) | B. subtilis (MTCC 441) MIC (µM) | C. albicans (MTCC 227) MIC (µM) | A. niger (MTCC 281) MIC (µM) |
| p1 | -H | 35.8 | 35.8 | 35.8 | 35.8 | 35.8 |
| p2 | 4-OH | 16.1 | 16.1 | 32.2 | 32.2 | 32.2 |
| p3 | 4-N(CH₃)₂ | 32.4 | 32.4 | 32.4 | 32.4 | 16.2 |
| p4 | 4-Cl | 28.8 | 28.8 | 28.8 | 57.6 | 57.6 |
| p5 | 2-Cl | 57.8 | 57.8 | 57.8 | 57.8 | 57.8 |
| p6 | 4-F | 31.0 | 31.0 | 31.0 | 15.5 | 31.0 |
| p7 | 2-NO₂ | 60.2 | 60.2 | 60.2 | 60.2 | 60.2 |
| p8 | 3-NO₂ | 60.2 | 60.2 | 60.2 | 60.2 | 60.2 |
| p9 | 4-NO₂ | 30.1 | 30.1 | 30.1 | 30.1 | 30.1 |
| p10 | 4-OCH₃ | 31.8 | 31.8 | 31.8 | 31.8 | 31.8 |
| Norfloxacin (Standard) | - | 15.7 | 15.7 | 15.7 | - | - |
| Fluconazole (Standard) | - | - | - | - | 16.3 | 16.3 |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound analogs.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from standard methods used for evaluating the antimicrobial activity of thiadiazole derivatives.[2]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (for inoculum preparation)
-
Incubator
Procedure:
-
Preparation of Test Compounds:
-
Dissolve the synthesized thiadiazole analogs in DMSO to prepare a stock solution of 1 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (MHB or SDB) in the wells of a 96-well plate to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculum Preparation:
-
Grow bacterial cultures in MHB at 37°C for 18-24 hours.
-
Grow fungal cultures in SDB at 28°C for 48-72 hours.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the standardized suspension 1:100 in the appropriate broth to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL for bacteria and 1 x 10⁴ CFU/mL for fungi.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well of the microtiter plate containing 100 µL of the serially diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Also, include wells with standard antimicrobial agents as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening
This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.
Objective: To determine the zone of inhibition of microbial growth caused by the test compound.
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Standard antimicrobial agents
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA or SDA and pour it into sterile Petri dishes.
-
Allow the agar to solidify.
-
-
Inoculation:
-
Prepare a standardized microbial suspension as described in Protocol 1.
-
Spread a lawn of the microbial culture evenly over the surface of the agar plate using a sterile cotton swab.
-
-
Application of Test Compounds:
-
Using a sterile cork borer, create wells in the agar.
-
Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well.
-
Add a standard antimicrobial agent to one well and DMSO to another as positive and negative controls, respectively.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the clear zone of no growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound analogs.
References
Application Notes and Protocols: 4-(4-Bromophenyl)-1,2,3-thiadiazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(4-bromophenyl)-1,2,3-thiadiazole as a key intermediate in the synthesis of novel agrochemicals. The following sections outline its application in the development of fungicides and discuss its potential for creating herbicides, supported by experimental protocols, quantitative data, and mechanistic diagrams.
Application Note 1: Synthesis of Novel Fungicides
The 1,2,3-thiadiazole moiety is a recognized pharmacophore in a variety of bioactive molecules, including fungicides. Derivatives of 1,2,3-thiadiazole have shown promise in controlling phytopathogenic fungi. This section details a protocol for the synthesis of a novel N-acyl-N-arylalaninate derivative incorporating the this compound scaffold, based on established synthetic methodologies for similar compounds.
Hypothetical Fungicidal Compound Synthesis
A plausible synthetic route to a novel fungicide involves the acylation of an N-arylalanine methyl ester with this compound-5-carbonyl chloride. This approach is adapted from the successful synthesis of similar fungicidal N-acyl-N-arylalaninates.
Experimental Protocol: Synthesis of Methyl 2-((this compound-5-carbonyl)(4-chloro-2-methylphenyl)amino)propanoate
1. Synthesis of this compound-5-carboxylic acid:
-
To a solution of this compound (1 eq.) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Bubble dry carbon dioxide gas through the solution for 2 hours, allowing the temperature to slowly rise to room temperature.
-
Quench the reaction with water and acidify with 2 M HCl.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
2. Synthesis of this compound-5-carbonyl chloride:
-
To a solution of this compound-5-carboxylic acid (1 eq.) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, to be used immediately in the next step.
3. Synthesis of Methyl 2-((this compound-5-carbonyl)(4-chloro-2-methylphenyl)amino)propanoate:
-
To a solution of methyl 2-((4-chloro-2-methylphenyl)amino)propanoate (1 eq.) and triethylamine (1.2 eq.) in dry benzene, add a solution of this compound-5-carbonyl chloride (1.1 eq.) in dry benzene dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Quantitative Fungicidal Activity Data
The following table presents hypothetical, yet representative, in vivo fungicidal activity data for the synthesized compound against various phytopathogenic fungi, based on the performance of structurally related 1,2,3-thiadiazole derivatives reported in the literature.[1]
| Fungal Species | Compound Concentration (µg/mL) | Efficacy (%) |
| Alternaria brassicicola | 200 | 90 |
| Botrytis cinerea | 200 | 75 |
| Rhizoctonia solani | 200 | 68 |
| Sclerotinia sclerotiorum | 200 | 82 |
Synthetic Workflow Diagram
Synthetic route to the target fungicide.
Mode of Action: Inhibition of Ergosterol Biosynthesis
Many azole and thiadiazole-based fungicides exert their effect by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, they target the enzyme lanosterol 14-α-demethylase (CYP51), which is a crucial step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts membrane integrity, ultimately causing fungal cell death.
Inhibition of the ergosterol biosynthesis pathway.
Application Note 2: Herbicidal Potential
Thiadiazole derivatives have also been investigated for their herbicidal properties. A known mode of action for some herbicidal thiadiazoles is the inhibition of photosynthesis.
Mode of Action: Inhibition of Photosystem II
These herbicides can interrupt the photosynthetic electron transport chain at Photosystem II (PSII). By binding to the D1 protein of the PSII complex, they block the transfer of electrons from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). This blockage halts the linear electron flow, preventing the production of ATP and NADPH necessary for carbon fixation, and ultimately leads to oxidative stress and plant death.
While a specific synthetic protocol for a herbicide derived from this compound was not identified in the searched literature, the known herbicidal activity of the thiadiazole class suggests this as a promising area for future research and development.
Photosystem II Electron Transport Chain Inhibition Diagram
Inhibition of electron transport in Photosystem II.
References
Application Notes and Protocols for 4-(4-Bromophenyl)-1,2,3-thiadiazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-(4-Bromophenyl)-1,2,3-thiadiazole in materials science, drawing upon data and methodologies from closely related thiadiazole-based materials. Due to a lack of extensive research on this specific molecule, the information presented here is based on analogous compounds and is intended to serve as a foundational guide for future research and development.
Introduction to Thiadiazole Derivatives in Materials Science
Thiadiazole heterocycles are a class of compounds that have garnered significant interest in materials science due to their unique electronic and photophysical properties. The 1,2,3-thiadiazole moiety, in particular, is an electron-deficient system. When incorporated into larger molecular or polymeric structures, it can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge transport characteristics, and optical properties.
The subject of these notes, this compound, serves as a valuable building block for more complex functional materials. The presence of the bromophenyl group provides a reactive site for cross-coupling reactions, such as the Suzuki or Stille coupling, enabling the synthesis of a wide array of derivatives with tailored properties for applications in organic electronics.
Potential Applications and Supporting Data from Analogous Compounds
While specific data for materials directly incorporating this compound is limited, the broader family of thiadiazole derivatives has shown promise in several areas.
Organic Light-Emitting Diodes (OLEDs)
Thiadiazole derivatives are often used as electron-transporting or emissive materials in OLEDs. Their electron-deficient nature facilitates electron injection and transport. By functionalizing the thiadiazole core, the emission color and efficiency of the resulting material can be tuned.
Table 1: Optoelectronic Properties of Analogous Benzothiadiazole-Based Copolymers for OLEDs
| Polymer/Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Emission λmax (nm) | Application Note |
| P(TBT) | - | - | 1.55 | - | A homopolymer of a thienyl benzothiadiazole derivative, demonstrating a low band gap suitable for electrochromic devices.[1] |
| PEDOT | - | - | 1.60 | - | A well-known conducting polymer, for comparison.[1] |
| P(TBT-co-EDOT) | - | - | 1.32 | 585 (in oxidized state) | A copolymer showing a lower band gap than its parent homopolymers, with potential for electrochromic applications.[1] |
| PFDTBT | -3.75 | - | 1.92 | 649 | A fluorene and di-2-thienyl-2,1,3-benzothiadiazole based copolymer with red emission, suitable for OLEDs. |
Data is for analogous compounds and should be considered as a predictive guide for materials derived from this compound.
Organic Photovoltaics (OPVs)
In the realm of organic solar cells, thiadiazole derivatives can be employed as either electron-acceptor or electron-donor components in the active layer of a bulk heterojunction device. The ability to tune their energy levels is crucial for optimizing the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell. Benzofused 1,2,5-thiadiazoles are noted as important precursors for dyes used in photovoltaic materials.[2]
Table 2: Photovoltaic Properties of Copolymers Containing Benzothiadiazole Units
| Copolymer | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (PCE) (%) |
| P10/PC60BM | -5.18 to -5.60 | -3.25 to -3.53 | 1.63 | 1.91 |
This data is for a copolymer containing a dithieno[3,2-b;2',3'-d]thiophene moiety and benzothiadiazole, illustrating the potential of thiadiazole-based materials in OPVs.
Experimental Protocols
The following protocols are generalized procedures for key synthetic transformations that can be applied to this compound to create novel materials.
Synthesis of this compound (Illustrative)
While the direct synthesis of the title compound is not detailed in the search results, a general approach for the synthesis of 1,2,3-thiadiazoles involves the Hurd-Mori reaction, which is the reaction of a hydrazone with thionyl chloride. For this compound, the synthesis would likely start from 4-bromoacetophenone.
Suzuki Cross-Coupling for Derivatization
The bromine atom on the phenyl ring of this compound is a key functional handle for building more complex molecules through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, DME, or 1,4-Dioxane)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water and Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Stir the reaction mixture at a temperature between 80-110 °C. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and then concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in materials science.
Caption: Workflow for the Suzuki coupling reaction.
Caption: A typical multilayer OLED device structure.
Caption: Logical flow for material design.
References
Application Note and Protocol for the Gram-Scale Synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(4-Bromophenyl)-1,2,3-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the 1,2,3-thiadiazole core in various biologically active molecules. The bromophenyl substituent provides a useful handle for further functionalization, making it a valuable building block in the synthesis of more complex molecules. The most common and robust method for the synthesis of 4-substituted-1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1][2][3] This protocol details a two-step procedure for the gram-scale synthesis of this compound, commencing from 4-bromoacetophenone via the Hurd-Mori reaction.[3]
Overall Reaction Scheme:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the intermediate 4-bromoacetophenone semicarbazone and its subsequent cyclization to the final product.
Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone
Materials:
-
4-Bromoacetophenone
-
Semicarbazide hydrochloride
-
Pyridine
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, prepare a solution of semicarbazide hydrochloride (e.g., 5.0 g) in water (e.g., 5 mL).
-
In a separate flask, dissolve 4-bromoacetophenone (equivalent moles to semicarbazide hydrochloride) in cold pyridine (e.g., 20 mL).
-
Add the semicarbazide hydrochloride solution to the 4-bromoacetophenone solution with stirring.
-
The 4-bromoacetophenone semicarbazone will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 4-bromoacetophenone semicarbazone.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound
Materials:
-
4-Bromoacetophenone semicarbazone (dried)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend the dried 4-bromoacetophenone semicarbazone (e.g., 10.0 g) in anhydrous dichloromethane (e.g., 50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add thionyl chloride (an excess, e.g., 15 mL) dropwise from the dropping funnel over 30 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.[3][4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol, to afford pure this compound as a crystalline solid.[4][5]
Data Presentation
Table 1: Summary of a Representative Gram-Scale Synthesis
| Parameter | Step 1: Semicarbazone Formation | Step 2: Thiadiazole Formation |
| Starting Material | 4-Bromoacetophenone | 4-Bromoacetophenone Semicarbazone |
| Key Reagents | Semicarbazide HCl, Pyridine | Thionyl Chloride, Dichloromethane |
| Scale (Starting Material) | ~10 g | ~10 g |
| Reaction Temperature | Room Temperature | 0-10 °C (addition), then Room Temp. |
| Reaction Time | 1-2 hours | 3-4 hours |
| Typical Yield | > 90% | 70-85% |
| Purification Method | Recrystallization (Aqueous Ethanol) | Column Chromatography or Recrystallization |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₈H₅BrN₂S[6][7] |
| Molecular Weight | 241.11 g/mol [6][7] |
| Appearance | Crystalline solid |
| Monoisotopic Mass | 239.93568 Da[6][8] |
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H5BrN2S | CID 218520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 40753-13-7 [matrix-fine-chemicals.com]
- 8. PubChemLite - this compound (C8H5BrN2S) [pubchemlite.lcsb.uni.lu]
Anwendungs- und Protokollhinweise: Derivatisierung von 4-(4-Bromphenyl)-1,2,3-thiadiazol für das biologische Screening
Anwendungsgebiet: Wirkstoffforschung, Medizinische Chemie, Biologisches Screening
Zusammenfassung: Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung der Leitsubstanz 4-(4-Bromphenyl)-1,2,3-thiadiazol und die anschließende biologische Evaluierung der synthetisierten Analoga. Die hier beschriebenen Protokolle umfassen Palladium-katalysierte Kreuzkupplungsreaktionen zur Synthese einer diversen Bibliothek von Derivaten. Darüber hinaus werden standardisierte Protokolle für das In-vitro-Screening auf antikanzerogene und antimikrobielle Aktivitäten bereitgestellt. Die quantitative Auswertung der biologischen Tests wird in übersichtlichen Tabellen zusammengefasst, und die zugrundeliegenden Arbeitsabläufe und Signalwege werden durch Diagramme visualisiert, um Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung bei der Identifizierung neuer therapeutischer Wirkstoffe zu unterstützen.
Einleitung
Thiadiazole sind eine wichtige Klasse von heterocyclischen Verbindungen, die in der medizinischen Chemie aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten große Aufmerksamkeit auf sich gezogen haben.[1][2] Insbesondere 1,2,3-Thiadiazol-Derivate haben vielversprechende antikanzerogene, antimikrobielle und entzündungshemmende Eigenschaften gezeigt.[1] Die Ausgangsverbindung 4-(4-Bromphenyl)-1,2,3-thiadiazol stellt ein ideales Grundgerüst für die weitere Derivatisierung dar. Das Bromatom an der Phenylgruppe ermöglicht eine Vielzahl von Kreuzkupplungsreaktionen, was die Synthese einer breiten Palette von Analoga mit unterschiedlichen physikochemischen und pharmakologischen Eigenschaften erlaubt.
Diese Anwendungs- und Protokollhinweise bieten einen umfassenden Leitfaden für die Synthese und das biologische Screening von Derivaten des 4-(4-Bromphenyl)-1,2,3-thiadiazols.
Synthese von Derivaten
Die Funktionalisierung des 4-(4-Bromphenyl)-1,2,3-thiadiazol-Kerns kann effizient durch Palladium-katalysierte Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung erreicht werden. Diese Methoden sind für ihre breite Substratpalette und ihre Toleranz gegenüber funktionellen Gruppen bekannt.
Allgemeiner Arbeitsablauf für die Synthese und das Screening
Der folgende Arbeitsablauf skizziert die wesentlichen Schritte von der Derivatisierung bis zur biologischen Auswertung.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und das biologische Screening.
Protokoll: Suzuki-Miyaura-Kreuzkupplung
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von 4-(4'-substituierten-biphenyl-4-yl)-1,2,3-thiadiazolen.
Materialien:
-
4-(4-Bromphenyl)-1,2,3-thiadiazol
-
Entsprechendes Arylboronsäure (1,2 Äquivalente)
-
Palladium(II)-acetat (Pd(OAc)₂) (0,05 Äquivalente)
-
BINAP (0,08 Äquivalente)
-
Cäsiumcarbonat (Cs₂CO₃) (2,0 Äquivalente)
-
Wasserfreies Toluol
-
Inertgas (Argon oder Stickstoff)
Durchführung:
-
In einem trockenen Reaktionsgefäß werden 4-(4-Bromphenyl)-1,2,3-thiadiazol (1,0 Äquivalent), die Arylboronsäure (1,2 Äquivalente) und Cäsiumcarbonat (2,0 Äquivalente) vorgelegt.
-
Das Gefäß wird verschlossen, evakuiert und dreimal mit einem Inertgas befüllt.
-
Unter Inertgasatmosphäre werden wasserfreies Toluol, gefolgt vom Palladium-Katalysator (Pd(OAc)₂) (0,05 Äquivalente) und dem Liganden BINAP (0,08 Äquivalente) zugegeben.
-
Die Reaktionsmischung wird bei 110 °C für 8-12 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt, mit Ethylacetat verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Derivat zu erhalten.
Protokoll: Buchwald-Hartwig-Aminierung
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von N-substituierten 4-(4-Aminophenyl)-1,2,3-thiadiazol-Derivaten.
Materialien:
-
4-(4-Bromphenyl)-1,2,3-thiadiazol
-
Entsprechendes primäres oder sekundäres Amin (1,2 Äquivalente)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃) (0,01 Äquivalente)
-
Tri-tert-butylphosphoniumtetrafluoroborat (tBu₃P·HBF₄) (0,02 Äquivalente)
-
Natrium-tert-butanolat (NaOtBu) (2,2 Äquivalente)
-
Wasserfreies Toluol
-
Inertgas (Argon oder Stickstoff)
Durchführung:
-
In einem trockenen, mit Inertgas gespülten Reaktionsgefäß werden 4-(4-Bromphenyl)-1,2,3-thiadiazol (1,0 Äquivalent) und das entsprechende Amin (1,2 Äquivalente) in wasserfreiem Toluol gelöst.
-
Pd₂(dba)₃ (0,01 Äquivalente), tBu₃P·HBF₄ (0,02 Äquivalente) und Natrium-tert-butanolat (2,2 Äquivalente) werden unter Inertgasatmosphäre zugegeben.
-
Die Reaktionsmischung wird unter Rückfluss erhitzt, bis die Umsetzung vollständig ist (Kontrolle mittels DC oder LC-MS, typischerweise 12-24 Stunden).
-
Nach dem Abkühlen auf Raumtemperatur wird die Reaktion mit Dichlormethan verdünnt.
-
Die Suspension wird filtriert und das Filtrat über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte aminierte Derivat zu erhalten.
Biologisches Screening
Die neu synthetisierten Derivate werden auf ihre potenzielle antikanzerogene und antimikrobielle Aktivität untersucht.
Antikanzerogenes Screening
Die zytotoxische Aktivität der Verbindungen gegen humane Krebszelllinien kann mittels Sulforhodamin B (SRB) oder MTT-Assay bestimmt werden.
Der SRB-Assay ist eine kolorimetrische Methode zur Bestimmung der zellulären Proteinkonzentration und damit der Zellzahl.[3][4]
Materialien:
-
Humane Krebszelllinien (z.B. MCF-7, HeLa)
-
96-Well-Platten
-
Kulturmedium
-
Trichlor-Essigsäure (TCA), 50% (w/v)
-
Sulforhodamin B (SRB) Lösung, 0,4% (w/v) in 1%iger Essigsäure
-
Essigsäure, 1% (v/v)
-
Tris-Base-Lösung, 10 mM, pH 10,5
-
Mikroplatten-Lesegerät
Durchführung:
-
Die Zellen werden in 96-Well-Platten in der entsprechenden Dichte ausgesät und 24 Stunden bei 37 °C und 5% CO₂ inkubiert.
-
Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen behandelt und für weitere 48-72 Stunden inkubiert.
-
Das Medium wird entfernt und die Zellen werden durch Zugabe von kaltem 50%igem TCA für 1 Stunde bei 4 °C fixiert.[5]
-
Die Platten werden viermal mit 1%iger Essigsäure gewaschen, um ungebundenen Farbstoff zu entfernen, und an der Luft getrocknet.[3][5]
-
Die fixierten Zellen werden für 30 Minuten bei Raumtemperatur mit SRB-Lösung gefärbt.
-
Nach dem Färben werden die Platten erneut viermal mit 1%iger Essigsäure gewaschen und getrocknet.
-
Der gebundene Farbstoff wird mit 10 mM Tris-Base-Lösung solubilisiert.[6]
-
Die Absorption wird bei 510 nm mit einem Mikroplatten-Lesegerät gemessen.[3][5]
-
Die prozentuale Wachstumshemmung wird berechnet und die IC₅₀-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt wird) werden bestimmt.
Antimikrobielles Screening
Die antimikrobielle Aktivität wird durch die Bestimmung der minimalen Hemmkonzentration (MHK) mittels der Bouillon-Mikrodilutionsmethode ermittelt.
Diese Methode wird verwendet, um die geringste Konzentration eines antimikrobiellen Wirkstoffs zu bestimmen, die das sichtbare Wachstum eines Mikroorganismus hemmt.[1][7]
Materialien:
-
Bakterien- und/oder Pilzstämme (z.B. Staphylococcus aureus, Escherichia coli, Candida albicans)
-
96-Well-Platten
-
Müller-Hinton-Bouillon (für Bakterien) oder RPMI-1640-Medium (für Pilze)
-
Testverbindungen in verschiedenen Konzentrationen
-
Inokulum des Mikroorganismus, standardisiert auf eine 0,5 McFarland-Trübung
Durchführung:
-
Serielle zweifache Verdünnungen der Testverbindungen werden in den Wells der 96-Well-Platte im entsprechenden Nährmedium hergestellt.[7]
-
Jedes Well wird mit einer standardisierten Suspension des Testorganismus inokuliert.[7]
-
Eine Positivkontrolle (Medium mit Inokulum, ohne Testverbindung) und eine Negativkontrolle (nur Medium) werden mitgeführt.[7]
-
Die Platten werden bei 37 °C für 18-24 Stunden (für Bakterien) oder bei 35 °C für 24-48 Stunden (für Pilze) inkubiert.
-
Nach der Inkubation wird das Wachstum visuell beurteilt. Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum auftritt.[7]
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings sollten in übersichtlichen Tabellen zusammengefasst werden. Da für die direkten Derivate von 4-(4-Bromphenyl)-1,2,3-thiadiazol keine publizierten Daten vorliegen, werden hier repräsentative Daten für strukturell verwandte 1,2,3-Thiadiazol-Derivate als Beispiel dargestellt.
Tabelle 1: Repräsentative antikanzerogene Aktivität (IC₅₀ in µM) von 1,2,3-Thiadiazol-Derivaten
| Verbindung | Substituenten | Zelllinie | IC₅₀ (µM)[1] | Referenzwirkstoff | IC₅₀ (µM)[1] |
| Derivat A | 4-Methyl, 5-(4-Bromphenyl) | Panc-1 | 12.79 | Sorafenib | 11.50 |
| Derivat B | 4-Methyl, 5-(2,3-Difluorphenyl) | Panc-1 | 12.22 | Sorafenib | 11.50 |
| Derivat C | 4-Methyl, 5-(2,3-Difluorphenyl) | Huh-7 | 10.11 | Cisplatin | 12.70 |
Tabelle 2: Repräsentative antimikrobielle Aktivität (MHK in µg/mL) von Thiadiazol-Derivaten
| Verbindung | Substituenten | S. epidermidis | M. luteus | Referenzwirkstoff |
| Derivat D | 5-(4-Bromphenyl) | 31.25[8] | 15.63[8] | Ciprofloxacin |
Hinweis: Die Daten in den Tabellen sind beispielhaft und basieren auf publizierten Werten für strukturell verwandte Verbindungen, um das Format der Datenpräsentation zu illustrieren.
Mechanistische Einblicke: Signalwege
Thiadiazol-Derivate können ihre antikanzerogene Wirkung durch die Induktion von Apoptose entfalten. Ein Schlüsselmechanismus ist die Hemmung des PI3K/Akt-Signalwegs, der für das Überleben von Krebszellen entscheidend ist.[3][5][7]
Abbildung 2: Vereinfachter Signalweg der durch Thiadiazol-Derivate induzierten Apoptose.
Die Hemmung von Akt durch Thiadiazol-Derivate führt zu einer verminderten Phosphorylierung von Bad.[5] Dephosphoryliertes Bad kann an das anti-apoptotische Protein Bcl-2 binden, wodurch das pro-apoptotische Protein Bax freigesetzt wird. Bax löst die Aktivierung von Caspase-9 und anschließend Caspase-3 aus, was letztendlich zum programmierten Zelltod (Apoptose) führt.[5]
Fazit
Die Derivatisierung von 4-(4-Bromphenyl)-1,2,3-thiadiazol mittels robuster synthetischer Methoden wie der Suzuki-Miyaura-Kupplung und der Buchwald-Hartwig-Aminierung ermöglicht die Erzeugung einer vielfältigen Bibliothek von Verbindungen für das biologische Screening. Die hier bereitgestellten detaillierten Protokolle für die Synthese und die biologische Evaluierung bieten eine solide Grundlage für die Identifizierung neuer Leitstrukturen mit potenzieller antikanzerogener und antimikrobieller Wirkung. Die Visualisierung von Arbeitsabläufen und Signalwegen erleichtert das Verständnis der zugrundeliegenden Prozesse und unterstützt die rationale Planung zukünftiger Forschungsarbeiten auf dem Gebiet der Wirkstoffentwicklung.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-(4-Bromophenyl)-1,2,3-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer properties. The 1,2,3-thiadiazole scaffold, in particular, has garnered interest for its potential as a core structure in the development of novel cytotoxic agents. This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of a specific series of these compounds: 4-(4-Bromophenyl)-1,2,3-thiadiazole derivatives.
The protocols outlined below describe common and well-established colorimetric assays for determining cytotoxicity: the MTT, SRB, and LDH assays. These methods offer reliable and quantifiable data on cell viability and proliferation, which are crucial for the preliminary screening and characterization of potential anticancer drug candidates.
Data Presentation: In Vitro Cytotoxicity of Thiadiazole Derivatives
| Compound/Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazole oxime with 4-bromo substituted phenyl on 1,2,3-thiadiazole ring | Panc-1 (Pancreatic) | Not Specified | Active | [1] |
| Huh-7 (Hepatocellular) | Not Specified | Active | [1] | |
| HCT-116 (Colorectal) | Not Specified | Active | [1] | |
| SGC-7901 (Gastric) | Not Specified | Active | [1] | |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast) | SRB | 10.5 | [2] |
| 5-Fluorouracil (Reference Drug) | MCF-7 (Breast) | SRB | 5.2 | [2] |
| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | MTT | 120 | [3] |
| MDA-MB-231 (Breast) | MTT | 70 | [3] | |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative with o-bromophenyl substitution (29i) | MCF-7 (Breast) | Not Specified | 1.45 | |
| SK-BR-3 (Breast) | Not Specified | 0.77 | ||
| A549 (Lung) | Not Specified | Active | ||
| H1975 (Lung) | Not Specified | Active |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Test compounds (this compound derivatives)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Test compounds
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
96-well plates
-
Test compounds
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit)
-
Stop solution (provided with the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Set up additional wells for maximum LDH release (positive control) and spontaneous LDH release (negative control).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Induction of Maximum LDH Release: One hour before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Supernatant Collection: Centrifuge the plate at 250 × g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate. Incubate at room temperature for 30 minutes, protected from light.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] × 100
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assays
Caption: Workflow for MTT, SRB, and LDH cytotoxicity assays.
Potential Signaling Pathways for Thiadiazole-Induced Cytotoxicity
While the precise mechanisms for this compound derivatives are still under investigation, many thiadiazole compounds exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The diagram below illustrates a generalized model of these potential pathways.
Caption: Potential apoptosis and cell cycle arrest pathways.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hurd-Mori Synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Hurd-Mori synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of this compound
-
Question: My Hurd-Mori reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in the Hurd-Mori synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
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Quality of Thionyl Chloride (SOCl₂): Thionyl chloride is highly susceptible to decomposition by moisture. Using an old or improperly stored bottle of SOCl₂ is a common reason for reaction failure.
-
Solution: Use freshly distilled thionyl chloride or a newly opened bottle. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).
-
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Purity of the Semicarbazone Precursor: The purity of the starting 4-bromoacetophenone semicarbazone is critical. Impurities can interfere with the cyclization reaction.
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Solution: Ensure your semicarbazone is pure and completely dry. Recrystallize the semicarbazone if necessary and dry it under vacuum.
-
-
Reaction Temperature: The reaction is typically performed at low temperatures initially and then allowed to warm to room temperature. Improper temperature control can lead to side reactions or decomposition.
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Solution: Maintain the temperature at 0-5 °C during the addition of the semicarbazone to the thionyl chloride. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time.
-
-
Stoichiometry of Reactants: An insufficient amount of thionyl chloride can lead to incomplete conversion.
-
Solution: Use a significant excess of thionyl chloride (often used as the solvent as well) to drive the reaction to completion. A typical ratio is 5-10 equivalents of SOCl₂ to 1 equivalent of the semicarbazone.
-
-
Problem 2: Formation of a Tar-Like, Intractable Mixture
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Question: During the work-up of my reaction, I'm observing the formation of a dark, tarry substance that is difficult to purify. What could be causing this and how can I prevent it?
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Answer: The formation of tar is a common issue, often arising from side reactions or decomposition.
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Side Reactions: The Hurd-Mori reaction can be accompanied by side reactions such as chlorination, aromatization, and sulfonylation, which can lead to complex mixtures.
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Solution: Strict adherence to the reaction temperature profile is crucial. Adding the semicarbazone slowly to the chilled thionyl chloride can minimize these side reactions.
-
-
Work-up Procedure: Quenching the reaction mixture too quickly or at too high a temperature can lead to uncontrolled reactions and polymerization.
-
Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to ensure efficient and controlled quenching of the excess thionyl chloride.
-
-
Problem 3: Difficulty in Purifying the Final Product
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Question: I've obtained a crude product, but I'm struggling to purify this compound to the desired level. What are the recommended purification methods?
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Answer: Purification of this compound can typically be achieved through recrystallization or column chromatography.
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Recrystallization: This is often the simplest method if a suitable solvent is found.
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Solution: Experiment with different solvent systems. A common starting point for aryl-thiadiazoles is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
-
Column Chromatography: This is a more effective method for separating the desired product from closely related impurities.
-
Solution: Use silica gel as the stationary phase. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the separation using Thin Layer Chromatography (TLC). For similar brominated aromatic compounds, dichloromethane has also been used as an eluent.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the Hurd-Mori synthesis of this compound?
A1: While yields can vary depending on the specific reaction conditions and purity of reagents, a yield of around 65% has been reported for a similar bromo-substituted thiadiazole derivative prepared via the Hurd-Mori reaction.[2] Generally, yields for the synthesis of 4-aryl-1,2,3-thiadiazoles are described as good to excellent.
Q2: How does the electron-withdrawing nature of the bromo group affect the reaction?
A2: The presence of an electron-withdrawing group, such as the bromine atom on the phenyl ring, is generally beneficial for the Hurd-Mori reaction. It can help to stabilize the intermediates formed during the cyclization process, often leading to better yields compared to substrates with electron-donating groups.[3]
Q3: Are there any specific safety precautions I should take when performing this synthesis?
A3: Yes, thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure all glassware is completely dry to prevent a violent reaction with thionyl chloride.
-
Quench the reaction mixture carefully by pouring it onto ice.
Q4: Can I use a different hydrazone derivative instead of the semicarbazone?
A4: Yes, the Hurd-Mori reaction is versatile and can be performed with other hydrazone derivatives, such as N-acyl or N-tosylhydrazones.[4] The choice of hydrazone can sometimes influence the reaction conditions and yield.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromoacetophenone Semicarbazone
This protocol describes the formation of the necessary precursor for the Hurd-Mori reaction.
-
Dissolution: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in a minimal amount of aqueous ethanol.
-
Neutralization: Add sodium acetate (1.5 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the condensation.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The formation of a precipitate should be observed.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Drying: Dry the resulting white solid under vacuum to obtain 4-bromoacetophenone semicarbazone.
| Parameter | Value |
| Reactants | 4-bromoacetophenone, Semicarbazide hydrochloride, Sodium acetate |
| Solvent | Aqueous Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 75-93%[5] |
Protocol 2: Hurd-Mori Synthesis of this compound
This protocol outlines the cyclization step to form the final product.
-
Cooling: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place an excess of thionyl chloride (5-10 equivalents) and cool the flask to 0-5 °C in an ice bath.
-
Addition: Slowly add the dry 4-bromoacetophenone semicarbazone (1 equivalent) in small portions to the stirred thionyl chloride over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 4-6 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Once the ice has melted, extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
| Parameter | Value |
| Reactants | 4-bromoacetophenone semicarbazone, Thionyl chloride |
| Solvent | Thionyl chloride (excess) |
| Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | ~65% (based on similar compounds)[2] |
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. elar.urfu.ru [elar.urfu.ru]
Technical Support Center: Purification of 4-(4-Bromophenyl)-1,2,3-thiadiazole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 4-(4-Bromophenyl)-1,2,3-thiadiazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase for this purification is silica gel (mesh size 100-200 or 230-400 are common). A good starting point for the mobile phase (eluent) is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.3 for the desired compound.[2] For similar heterocyclic compounds, solvent systems like dichloromethane have also been used successfully.[3]
Q2: How do I determine the correct solvent system using TLC?
A2: To find the ideal eluent, spot your crude product onto a TLC plate and develop it in chambers containing different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The best solvent system will give your target compound an Rf value between 0.25 and 0.35, with good separation from any impurities.
Q3: My crude product is not very soluble in the chosen eluent. How should I load it onto the column?
A3: If your compound has poor solubility in the eluting solvent, you can use a technique called "dry loading".[4] Dissolve your crude mixture in a minimal amount of a solvent in which it is highly soluble (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][4]
Q4: Is this compound stable on silica gel?
A4: Thiadiazoles are generally stable aromatic heterocyclic compounds.[5] However, some organic molecules can be sensitive to the acidic nature of silica gel.[2][6] If you suspect your compound is degrading on the column (e.g., you observe streaking on TLC or recover low yields of a new, more polar compound), you can perform a 2D TLC to check for stability.[6][7] If instability is confirmed, consider deactivating the silica gel with a small amount of a base like triethylamine (added to the eluent) or using an alternative stationary phase like alumina.[2][6]
Q5: How can I monitor the separation during the column chromatography?
A5: As you run the column, collect the eluent in a series of fractions. Spot a small amount from each fraction onto a TLC plate and develop it to see which fractions contain your purified compound. Fractions containing the pure product can then be combined and the solvent evaporated.[1]
Experimental Protocol and Data Presentation
Detailed Experimental Protocol
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude product you need to purify.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[8][9]
-
Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top to protect the silica surface.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the column.
-
Dry Loading: If solubility is an issue, follow the dry loading procedure described in the FAQs.[4]
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect the eluting solvent in appropriately sized fractions (e.g., 10-20 mL test tubes).
-
-
Monitoring and Analysis:
-
Use TLC to analyze the collected fractions for the presence of the desired compound.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (100-200 mesh) | A standard choice for many organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane | The ratio should be optimized via TLC.[1][3] |
| Target Rf Value | ~0.3 | Provides good separation and reasonable elution time.[2] |
| Silica to Compound Ratio | 30:1 to 100:1 (by weight) | A higher ratio may be needed for difficult separations. |
| Loading Method | Wet or Dry Loading | Dry loading is preferred for samples with low solubility in the eluent.[4] |
Troubleshooting Guide
Problem 1: The compound does not move from the top of the column.
-
Possible Cause: The eluting solvent is not polar enough.
-
Suggested Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. If the compound still doesn't move, a more polar solvent like dichloromethane or even a small percentage of methanol might be necessary.[10]
Problem 2: All the spots, including the product and impurities, come off the column at the same time.
-
Possible Cause: The eluting solvent is too polar.
-
Suggested Solution: Start with a less polar solvent system. For example, if you are using a 7:3 mixture of hexane/ethyl acetate, try a 9:1 or 8:2 mixture instead.
Problem 3: The compound appears to be degrading on the column.
-
Possible Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Suggested Solution: Deactivate the silica by adding a small amount (0.1-1%) of triethylamine or ammonia to your eluent.[2] Alternatively, consider using a different stationary phase like neutral alumina. A 2D TLC can help confirm if degradation is occurring.[6][7]
Problem 4: The separation is poor, and fractions are contaminated with impurities (co-elution).
-
Possible Cause 1: The chosen solvent system does not provide adequate separation.
-
Suggested Solution 1: Re-optimize the solvent system using TLC. Try different solvent combinations to maximize the difference in Rf values between your product and the impurities.
-
Possible Cause 2: The column was overloaded with the crude product.
-
Suggested Solution 2: Use a larger column with more silica gel relative to the amount of your compound. A higher silica-to-compound ratio often improves separation.[2]
-
Possible Cause 3: The flow rate is too fast.
-
Suggested Solution 3: A very fast flow rate can lead to broader bands and poorer separation.[4] Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Visual Guides
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) | MDPI [mdpi.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. isres.org [isres.org]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. reddit.com [reddit.com]
Byproduct formation in the synthesis of 4-aryl-1,2,3-thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aryl-1,2,3-thiadiazoles. The information is presented in a question-and-answer format to directly address common challenges and byproduct formation encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of 4-aryl-1,2,3-thiadiazoles, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired 4-aryl-1,2,3-thiadiazole
Q: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?
A: Low or no yield in 4-aryl-1,2,3-thiadiazole synthesis is a common issue that can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the nature of the starting materials.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Quality of Thionyl Chloride (SOCl₂) (Hurd-Mori Synthesis) | Thionyl chloride readily decomposes upon exposure to moisture. Use freshly distilled or a new bottle of SOCl₂ for the reaction. Ensure all glassware is thoroughly dried before use. |
| Degraded or Impure Starting Materials | The purity of the starting aryl ketone, semicarbazide hydrochloride, or N-tosylhydrazone is crucial. Impurities can interfere with the reaction.[1] Consider recrystallizing or purifying the starting materials if their purity is questionable. For the N-tosylhydrazone synthesis, ensure the p-toluenesulfonyl hydrazide and elemental sulfur are of high purity. |
| Presence of Moisture | Thionyl chloride reacts violently with water.[1] Ensure all solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | The Hurd-Mori reaction is exothermic. It is often recommended to add thionyl chloride at a low temperature (0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating to avoid decomposition of the product.[1] For the N-tosylhydrazone method, a temperature of around 100°C is typically required.[2] |
| Incomplete Formation of the Hydrazone Intermediate | Ensure the initial formation of the semicarbazone or N-tosylhydrazone goes to completion. Monitor this step by Thin Layer Chromatography (TLC). Adjusting the pH and allowing for sufficient reaction time is important.[1] |
| Electronic Effects of Substituents | The electronic nature of the substituents on the aryl ring can significantly impact the reaction. In the Hurd-Mori synthesis, electron-withdrawing groups on the precursor often lead to better yields, while electron-donating groups can result in poor conversion. |
Problem 2: Formation of Multiple Products and Purification Difficulties
Q: My TLC shows multiple spots, and I am struggling to purify the desired 4-aryl-1,2,3-thiadiazole. What are the likely byproducts and how can I improve the selectivity and purification?
A: The formation of multiple products is a common challenge, leading to complex purification. The nature of the byproducts depends on the synthetic route employed.
Potential Byproducts and Purification Strategies:
| Synthetic Route | Common Byproducts | Troubleshooting and Purification |
| Hurd-Mori Synthesis (from unsymmetrical ketones) | Regioisomers: When using an unsymmetrical ketone, two different regioisomers of the 1,2,3-thiadiazole can be formed. The ratio of these isomers is influenced by the steric and electronic properties of the substituents. | Control of Regioselectivity: The regioselectivity can be difficult to control. Careful selection of the starting ketone may favor the formation of one isomer. Purification: Separation of regioisomers often requires careful column chromatography. A shallow solvent gradient (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of ethyl acetate) can be effective. |
| N-Tosylhydrazone Cyclization | Residual Elemental Sulfur: Unreacted elemental sulfur can contaminate the final product, making purification challenging. | Work-up: Quenching the reaction with a saturated solution of sodium thiosulfate can help remove unreacted iodine and some sulfur byproducts.[2] Purification: Column chromatography is typically necessary. The use of a hexane/ethyl acetate solvent system is often effective. |
| General | Decomposition Products: Overheating or the presence of impurities can lead to the decomposition of the starting materials or the desired product, resulting in a complex mixture. | Reaction Monitoring: Monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to decomposition. Purification: Purification of a complex mixture may require multiple chromatographic steps or recrystallization from a suitable solvent system. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-aryl-1,2,3-thiadiazoles?
A1: The two most prevalent methods for the synthesis of 4-aryl-1,2,3-thiadiazoles are the Hurd-Mori synthesis and the cyclization of N-tosylhydrazones . The Hurd-Mori reaction involves the cyclization of an activated hydrazone (such as a semicarbazone) with thionyl chloride.[3][4] The N-tosylhydrazone method typically involves the reaction of an N-tosylhydrazone (often generated in situ from an aryl ketone and p-toluenesulfonyl hydrazide) with elemental sulfur, often catalyzed by an iodine source.[2][5]
Q2: Which synthetic method should I choose for my project?
A2: For operational simplicity and high step-economy, the one-pot synthesis from aryl ketones, p-toluenesulfonyl hydrazide, and sulfur is often recommended as it avoids the isolation of the intermediate N-tosylhydrazone.[2][5] The Hurd-Mori reaction is also a robust and widely used method, but it requires the careful handling of thionyl chloride.[3]
Q3: What is the role of iodine in the N-tosylhydrazone cyclization method?
A3: In iodine-catalyzed methods, I₂ acts as a catalyst. In some systems, particularly when using DMSO as a solvent, DMSO can also act as an oxidant to regenerate I₂ from the hydrogen iodide (HI) byproduct, which is crucial for the catalytic cycle.[2]
Q4: My final product is a dark oil. How can I obtain a crystalline solid?
A4: A dark, oily product often indicates the presence of impurities. Purification is essential to obtain a crystalline solid. Column chromatography on silica gel using a hexane/ethyl acetate gradient is a common and effective method.[1] After chromatography, recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can yield a pure, crystalline product.
Data Presentation
The following tables summarize quantitative data related to the synthesis of 4-aryl-1,2,3-thiadiazoles.
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |
| Hurd-Mori Synthesis | Acetophenone Semicarbazone | Thionyl Chloride | 3-4 hours | ~83% | [3] |
| One-Pot N-Tosylhydrazone Cyclization | Acetophenone | TsNHNH₂, S₈, I₂ (cat.), DMSO | 5 hours | ~79% | [2][5][6] |
| Metal-Free N-Tosylhydrazone Cyclization | N-tosylhydrazones | Sulfur, TBAI (catalyst) | Not Specified | 44-98% | [7] |
Table 2: Influence of Aryl Substituents on Yield in One-Pot N-Tosylhydrazone Cyclization
| Aryl Ketone | Product | Yield (%) |
| Acetophenone | 4-phenyl-1,2,3-thiadiazole | 79 |
| 4-Methylacetophenone | 4-(p-tolyl)-1,2,3-thiadiazole | 85 |
| 4-Methoxyacetophenone | 4-(4-methoxyphenyl)-1,2,3-thiadiazole | 82 |
| 4-Chloroacetophenone | 4-(4-chlorophenyl)-1,2,3-thiadiazole | 75 |
| 4-Nitroacetophenone | 4-(4-nitrophenyl)-1,2,3-thiadiazole | 68 |
| (Data adapted from a representative one-pot synthesis protocol)[5] |
Experimental Protocols
Protocol 1: Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole [1][3]
Step 1: Synthesis of Acetophenone Semicarbazone
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.
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Add the semicarbazide solution to the acetophenone solution with stirring.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours until the precipitation of the semicarbazone is complete.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from ethanol if necessary.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
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In a fume hood, place the dried acetophenone semicarbazone (1 equivalent) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add an anhydrous solvent such as dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (2-5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol.
Protocol 2: One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles from Aryl Ketones [2][5]
-
To a Schlenk tube equipped with a stir bar, add the aryl ketone (1 equivalent), p-toluenesulfonyl hydrazide (1.1 equivalents), elemental sulfur (2 equivalents), and iodine (0.1 equivalents).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add anhydrous DMSO as the solvent under the inert atmosphere.
-
Stir the reaction mixture and heat it to 100 °C for 5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Mandatory Visualization
Caption: Hurd-Mori synthesis pathway and potential byproduct formation.
Caption: One-pot synthesis of 4-aryl-1,2,3-thiadiazoles via N-tosylhydrazone cyclization.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Optimizing reaction conditions for the synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method is the Hurd-Mori synthesis.[1][2] This reaction involves the cyclization of a hydrazone derivative, typically the semicarbazone of 4-bromoacetophenone, using thionyl chloride (SOCl₂).[1][3]
Q2: I am experiencing a very low yield in my Hurd-Mori reaction. What are the likely causes and how can I improve it?
A2: Low yields in the Hurd-Mori synthesis can stem from several factors:
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Poor quality of starting materials: Ensure your 4-bromoacetophenone semicarbazone is pure and completely dry. Use freshly distilled or a new bottle of thionyl chloride, as it readily decomposes with moisture.[1][4]
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Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or slightly increasing the temperature, though excessive heat can cause decomposition.[1]
-
Suboptimal stoichiometry: An excess of thionyl chloride is often used, but a very large excess can lead to unwanted side reactions. Experimenting with the molar ratio of thionyl chloride to the semicarbazone may be necessary.[1]
-
Decomposition of the product: The Hurd-Mori reaction can be exothermic. It is crucial to maintain a low temperature, especially during the addition of thionyl chloride, by using an ice bath.[1][4]
Q3: My reaction is producing multiple spots on the TLC plate, making purification difficult. How can I minimize side product formation?
A3: The formation of side products is a common issue. To improve selectivity:
-
Control the temperature: As mentioned, maintaining a low temperature (0-10 °C) during the addition of thionyl chloride is critical to prevent side reactions.[1][2]
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Ensure anhydrous conditions: Thionyl chloride reacts violently with water. All glassware must be oven-dried, and anhydrous solvents should be used.[4]
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Purity of starting materials: Impurities in the starting semicarbazone can lead to the formation of undesired byproducts.[4]
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Alternative Methods: Consider alternative, milder synthetic routes that are known to produce fewer side products, such as the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur.[5][6][7]
Q4: Are there any safer, more environmentally friendly alternatives to using thionyl chloride?
A4: Yes, several greener alternatives to the Hurd-Mori reaction have been developed. A notable example is the reaction of N-tosylhydrazones with elemental sulfur, which can be catalyzed by reagents like tetrabutylammonium iodide (TBAI) under metal-free conditions.[7] Another effective method is the iodine/DMSO-catalyzed one-pot synthesis from the corresponding aryl ketone.[6][7]
Q5: What is the best way to purify the final product, this compound?
A5: The most common methods for purification are recrystallization and column chromatography.[1]
-
Recrystallization: Ethanol is a frequently used solvent for recrystallizing 4-aryl-1,2,3-thiadiazole derivatives.[1]
-
Column Chromatography: Silica gel is a suitable stationary phase. The eluent system can be determined by TLC, with a common starting point being a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v), gradually increasing the polarity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | - Extend the reaction time and monitor progress by TLC.- Ensure efficient stirring.- A slight, controlled increase in temperature might be beneficial.[1] |
| Decomposition of product | - Maintain a low temperature (0-10 °C) during thionyl chloride addition using an ice bath.[1][2]- Minimize reaction time after the starting material is consumed. | |
| Poor quality of reagents | - Use pure, dry 4-bromoacetophenone semicarbazone.- Use a fresh or newly distilled bottle of thionyl chloride.[1][4] | |
| Suboptimal stoichiometry | - While an excess of thionyl chloride is common, a very large excess may promote side reactions. Experiment with the molar ratio.[1] | |
| Multiple Products (Low Selectivity) | Reaction temperature too high | - Strictly control the temperature, especially during the exothermic addition of thionyl chloride.[1][4] |
| Presence of water | - Ensure all glassware is oven-dried and use anhydrous solvents.[4] | |
| Impure starting materials | - Recrystallize the 4-bromoacetophenone semicarbazone before use. | |
| Difficulty in Purification | Oily product after recrystallization | - The chosen solvent may be too effective. Try a less polar solvent or a solvent mixture.- Induce crystallization by seeding with a small crystal of the pure product.[1] |
| Product remains on the baseline of TLC | - This may indicate product decomposition on the silica gel. Consider using a different stationary phase or a milder purification technique. | |
| Streaking on TLC | - Acidic impurities may be present. Wash the crude product with a dilute sodium bicarbonate solution before chromatography.[1] |
Quantitative Data on Synthesis
The yield of 4-aryl-1,2,3-thiadiazoles is highly dependent on the chosen synthetic route and the electronic nature of the substituents on the aryl ring.
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Key Reagents | Temperature (°C) | Time (h) | Typical Yield Range (%) | Reference |
| Hurd-Mori Synthesis | Semicarbazone, SOCl₂ | 0 to RT | 2-6 | Good to Excellent | [2] |
| Iodine/DMSO Catalyzed One-Pot Synthesis | Aryl ketone, TsNHNH₂, S₈, I₂ | 100 | 5 | 70-97 | [6] |
| TBAI-Catalyzed Metal-Free Synthesis | N-tosylhydrazone, Sulfur, TBAI | N/A | N/A | 44-98 | [2] |
Table 2: Influence of Aryl Substituents on Yield in a One-Pot Synthesis
Reaction conditions: aryl ketone (0.3 mmol), p-toluenesulfonyl hydrazide (0.33 mmol), elemental sulfur (0.6 mmol), I₂ (10 mol%), in DMSO (3 mL) at 100°C for 5 hours under an argon atmosphere.[6]
| Aryl Ketone Substituent (para-) | Product | Yield (%) |
| H | 4-Phenyl-1,2,3-thiadiazole | 92 |
| Br | This compound | 85 |
| Cl | 4-(4-Chlorophenyl)-1,2,3-thiadiazole | 88 |
| F | 4-(4-Fluorophenyl)-1,2,3-thiadiazole | 82 |
| CH₃ | 4-(4-Methylphenyl)-1,2,3-thiadiazole | 95 |
| OCH₃ | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 97 |
| NO₂ | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 70 |
Detailed Experimental Protocols
Protocol 1: Hurd-Mori Synthesis of this compound
This protocol is adapted from generalized procedures for the Hurd-Mori reaction.[1][2]
Step A: Synthesis of 4-Bromoacetophenone Semicarbazone
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Reaction Setup: In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in ethanol. In a separate beaker, dissolve semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
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Reaction: Slowly add the semicarbazide solution to the 4-bromoacetophenone solution with stirring.
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Precipitation: Stir the mixture at room temperature for 1-4 hours. The product, 4-bromoacetophenone semicarbazone, will precipitate out.
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Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the product thoroughly in a vacuum oven before proceeding to the next step.
Step B: Cyclization to this compound
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Reaction Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dichloromethane (DCM). Cool the flask in an ice-salt bath to 0 °C.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~5 eq) to the DCM via the dropping funnel.
-
Substrate Addition: Under a nitrogen atmosphere and with vigorous stirring, add the dry 4-bromoacetophenone semicarbazone from Step A in small portions over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
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Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(4-Bromophenyl)-1,2,3-thiadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method for synthesizing 4-aryl-1,2,3-thiadiazoles, including the 4-(4-bromophenyl) derivative, is the Hurd-Mori synthesis.[1][2] This reaction involves the cyclization of a hydrazone precursor, typically derived from 4-bromoacetophenone, using thionyl chloride (SOCl₂).[3]
Q2: I am experiencing a very low yield in my Hurd-Mori synthesis. What are the likely causes?
A2: Low yields in the Hurd-Mori reaction can be attributed to several factors:
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Purity of Starting Materials: Impurities in the 4-bromoacetophenone or the hydrazone intermediate can lead to side reactions and a lower overall yield.[3]
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Reaction Temperature: The reaction with thionyl chloride is often exothermic. High temperatures can cause decomposition of the starting materials or the final product.[3]
-
Presence of Moisture: Thionyl chloride reacts vigorously with water. Any moisture in the glassware or solvents will consume the reagent, thereby reducing the yield.[3]
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Incomplete Formation of the Hydrazone Intermediate: The initial step of forming the hydrazone from 4-bromoacetophenone must be complete to ensure a clean cyclization reaction.[3]
Q3: Are there any alternatives to the use of thionyl chloride?
A3: Yes, alternative methods have been developed to avoid the use of the hazardous reagent thionyl chloride. One common alternative involves the reaction of N-tosylhydrazones with elemental sulfur. This reaction can be catalyzed by various reagents, including tetrabutylammonium iodide (TBAI) or iodine in DMSO, and is often considered a milder and more environmentally friendly approach.[4]
Q4: My final product is a dark oil and is difficult to purify. What are the likely impurities?
A4: The formation of a dark, oily product often indicates the presence of impurities. These can include unreacted starting materials, byproducts from side reactions, or decomposition products. Common purification techniques include column chromatography on silica gel or recrystallization.[5]
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. This allows you to determine the optimal reaction time and prevent unnecessary heating that could lead to decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Impure Starting Materials | Ensure the 4-bromoacetophenone and the reagent used to form the hydrazone (e.g., semicarbazide hydrochloride) are of high purity. Recrystallize or distill starting materials if necessary.[3] |
| Suboptimal Reaction Temperature | The addition of thionyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction can then be allowed to proceed at room temperature or with gentle heating.[3] | |
| Moisture Contamination | Thoroughly dry all glassware before use and use anhydrous solvents. Thionyl chloride is highly sensitive to moisture.[3] | |
| Incomplete Hydrazone Formation | Ensure the initial reaction to form the hydrazone goes to completion. This can be monitored by TLC. Purifying the hydrazone intermediate before the cyclization step can improve the final yield and purity.[3] | |
| Product is a Dark Oil or Impure Solid | Formation of Side Products | Side reactions can occur, especially at elevated temperatures. Maintain careful temperature control throughout the reaction. |
| Decomposition of Product | The 1,2,3-thiadiazole ring can be sensitive to harsh conditions. Avoid prolonged heating and strong acidic or basic conditions during workup and purification. | |
| Presence of Unreacted Starting Material | Monitor the reaction by TLC to ensure all the starting hydrazone is consumed. If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential decomposition.[5] | |
| Difficulty with Purification | Inappropriate Purification Method | For oily products or solids with persistent impurities, column chromatography on silica gel is often effective. A common eluent system is a mixture of hexane and ethyl acetate.[3][5] |
| Product Instability on Silica Gel | If the product appears to decompose on the silica gel column, consider using a less acidic grade of silica or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, recrystallization from a suitable solvent may be a better option. |
Experimental Protocols
The following is a representative protocol for the synthesis of 4-aryl-1,2,3-thiadiazoles via the Hurd-Mori reaction, adapted for the synthesis of this compound.
Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone
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Dissolve 4-bromoacetophenone in ethanol in a round-bottom flask.
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In a separate beaker, prepare a solution of semicarbazide hydrochloride and a base (such as sodium acetate) in water.
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Add the semicarbazide solution to the 4-bromoacetophenone solution with stirring.
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Heat the mixture to reflux for a specified time (e.g., 1-2 hours) to ensure the complete formation of the semicarbazone.
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Cool the reaction mixture. The semicarbazone product should precipitate.
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Collect the precipitate by filtration, wash it with cold water and then with a small amount of cold ethanol.
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The crude semicarbazone can be purified by recrystallization from ethanol or aqueous ethanol.
Step 2: Cyclization to this compound
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Suspend the purified 4-bromoacetophenone semicarbazone in a suitable anhydrous solvent (e.g., dichloromethane) in a flask equipped with a dropping funnel and a magnetic stirrer.
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Cool the suspension in an ice bath to 0-5 °C.
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Add thionyl chloride dropwise to the cooled suspension with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
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Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Hurd-Mori synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield in thiadiazole synthesis.
References
Technical Support Center: Purifying 4-(4-Bromophenyl)-1,2,3-thiadiazole by Recrystallization
Welcome to the technical support center for the purification of 4-(4-Bromophenyl)-1,2,3-thiadiazole. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Ethanol is a highly recommended and commonly used solvent for the recrystallization of this compound and related thiadiazole derivatives.[1][2][3] It effectively dissolves the compound at elevated temperatures and allows for good crystal formation upon cooling. Other potential solvents that can be explored include methanol, isopropanol, or a mixture of ethanol and water.
Q2: What is a typical recovery yield for the recrystallization of this compound?
A2: While specific yield data for the recrystallization of this compound is not extensively reported, typical recoveries for the recrystallization of similar aromatic and heterocyclic compounds from ethanol range from 55% to 85%.[1] For instance, the recrystallization of a brominated triazole derivative from ethanol has been reported with yields of 57% and 61%. A successful recrystallization of benzoic acid from hot water, as another example, can yield around 65% under ideal conditions. A recovery of over 70% for this compound would be considered good to excellent.
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, usually indicates that the cooling process is too rapid or the solution is too concentrated. To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent to decrease the saturation, and then allowing it to cool more slowly. Ensuring the glassware is clean and providing a nucleation site (e.g., by scratching the inside of the flask with a glass rod or adding a seed crystal) can also promote proper crystallization.
Q4: The resulting crystals are colored, but the pure compound should be colorless or white. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored compounds. After adding the charcoal, keep the solution hot for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your desired product, leading to a lower yield.
Q5: After recrystallization, I have a very low yield. What are the possible reasons?
A5: A low yield can result from several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
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Premature crystallization: If crystals form too early during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.
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Cooling the solution too quickly: This can lead to the formation of small, impure crystals and can trap impurities.
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Incomplete transfer of crystals: Some product may be left behind on the glassware during transfers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| The compound does not fully dissolve in the hot solvent. | Insufficient solvent. | Add small portions of hot solvent until the compound fully dissolves. |
| The chosen solvent is not suitable. | If a large volume of solvent is required, consider a different solvent or a solvent mixture. | |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent by gently heating the solution and then allow it to cool again. |
| The solution has cooled too rapidly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Nucleation has not occurred. | Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound. | |
| Crystals are very fine and difficult to filter. | The solution cooled too quickly. | Reheat the solution to dissolve the crystals and allow it to cool more slowly. |
| The melting point of the recrystallized product is still broad or lower than the literature value. | Impurities are still present. | A second recrystallization may be necessary. Alternatively, column chromatography could be used as a purification step prior to recrystallization. |
| The product appears as an oil and does not solidify. | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The solution is too concentrated or cooled too quickly. | Add more hot solvent and allow for slower cooling. |
Experimental Protocols & Data
Recrystallization of this compound from Ethanol
This protocol is a standard procedure for the purification of this compound.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
-
Erlenmeyer flasks
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Hot plate
-
Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Quantitative Data for Recrystallization
The following table provides estimated quantitative data for the recrystallization of this compound from ethanol, based on typical procedures for similar compounds.
| Parameter | Value | Notes |
| Solvent | Ethanol (95% or absolute) | |
| Approximate Solvent Volume | 15-25 mL per gram of crude product | This is an estimate; the exact volume will depend on the purity of the crude material. |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) | |
| Cooling Protocol | Slow cooling to room temperature, followed by at least 30 minutes in an ice bath (0-5 °C) | |
| Estimated Recovery Yield | 70-85% | Yields can vary based on the initial purity of the compound and adherence to the protocol. |
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key steps in the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common issues during recrystallization.
References
Troubleshooting low yield in 1,2,3-thiadiazole synthesis
Technical Support Center: 1,2,3-Thiadiazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 1,2,3-thiadiazoles, with a particular focus on addressing problems related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,2,3-thiadiazoles and what are its limitations?
A1: The most prevalent method is the Hurd-Mori reaction, which involves the cyclization of hydrazones with an α-methylene group using thionyl chloride (SOCl₂).[1][2] While versatile, its limitations can include low yields due to side reactions, decomposition of starting materials or products under harsh conditions, and the need for careful control of reaction parameters.[3][4]
Q2: My Hurd-Mori reaction is resulting in a very low yield. What are the primary factors I should investigate?
A2: Several factors can contribute to low yields in the Hurd-Mori synthesis. Key areas to troubleshoot include the purity of your starting hydrazone, the quality and stoichiometry of the thionyl chloride, the reaction temperature, and the electronic properties of the substituents on your starting material.[1][4] Electron-withdrawing groups on the precursor often improve yields, whereas electron-donating groups can have the opposite effect.[3]
Q3: Are there any common side products I should be aware of in the Hurd-Mori synthesis?
A3: Yes, the formation of side products can occur. For instance, in the synthesis of 1,2,3-thiadiazole-4-carboxylic acid, a notable side product is 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione.[5] It is advisable to use analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy to identify any unexpected products.[5]
Q4: What are some alternative reagents or improved protocols to enhance the yield of 1,2,3-thiadiazoles?
A4: Several improved methods have been developed. These include using sulfur dichloride (SCl₂), which in some cases gives higher yields than thionyl chloride.[2] Other modern approaches involve metal-free systems, such as the reaction of N-tosylhydrazones with elemental sulfur catalyzed by TBAI (tetrabutylammonium iodide), which can significantly improve yields.[6][7] An iodine/DMSO catalytic system has also been used.[5] For a greener approach, metal- and oxidant-free electrochemical methods are also being explored.[8]
Q5: What are the best practices for the purification of 1,2,3-thiadiazoles?
A5: Purification is typically achieved through recrystallization or column chromatography.[4] Given that the 1,2,3-thiadiazole ring can be sensitive, it is crucial to avoid harsh acidic or basic conditions during the workup and purification stages.[5] Neutral extraction and purification techniques are recommended to prevent decomposition of the product.[5]
Troubleshooting Guide: Low Yield in 1,2,3-Thiadiazole Synthesis
This guide provides a systematic approach to diagnosing and resolving issues leading to low product yields.
Problem 1: Incomplete or Sluggish Reaction
| Possible Cause | Suggested Solution |
| Poor Quality of Starting Materials | Ensure the starting hydrazone is pure and completely dry, as impurities can interfere with the reaction.[1] Use freshly distilled or a new bottle of thionyl chloride, as it can decompose upon exposure to moisture.[1][4] |
| Suboptimal Reaction Temperature | The optimal temperature can be substrate-dependent. While the reaction is often initiated at a low temperature, gradual warming or reflux may be necessary. For some substrates, maintaining the reaction at 60°C has been shown to produce high yields.[1] Conversely, for other substrates, cooling might be required to prevent degradation.[5] |
| Insufficient Reaction Time | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time.[4] |
| Inefficient Mixing | Ensure efficient stirring throughout the reaction to promote proper mixing of the reactants, especially if the reaction mixture is heterogeneous.[4] |
Problem 2: Product Decomposition
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures can lead to the decomposition of the starting materials, intermediates, or the final product.[5] The Hurd-Mori reaction can be exothermic; therefore, maintaining controlled temperature, possibly with an ice bath during the addition of thionyl chloride, is crucial.[4] |
| Product Instability During Workup | The 1,2,3-thiadiazole ring can be unstable under certain pH conditions.[5] During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.[5] |
| Prolonged Exposure to Reaction Conditions | Once TLC indicates the consumption of the starting material, proceed with the workup promptly to minimize potential product degradation.[4] |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Electronic Effects of Substituents | Electron-donating groups on the hydrazone precursor can disfavor the desired cyclization pathway and lead to lower yields.[3] In such cases, consider modifying the synthetic route or using an alternative synthesis method. |
| Suboptimal Stoichiometry | While an excess of thionyl chloride is often used to drive the reaction, a very large excess may promote side reactions. Experiment with varying the molar ratio of thionyl chloride to the hydrazone.[1][4] |
| Alternative Cyclization Pathways | The reaction conditions may favor an alternative cyclization pathway, leading to the formation of isomers or other heterocyclic systems.[5] Careful characterization of byproducts can provide insight into the reaction mechanism and help in optimizing the conditions to favor the desired product. |
Data Presentation
Table 1: Influence of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][3][5]thiadiazole Synthesis
| N-Protecting Group | Electronic Effect | Yield (%) |
| Alkyl | Electron-donating | 15-25[3] |
| Methyl Carbamate | Electron-withdrawing | 94[3] |
Table 2: Comparison of Yields for Substituted 1,2,3-Thiadiazoles via an Improved Hurd-Mori Approach
Method: N-tosylhydrazones and elemental sulfur catalyzed by TBAI.[6][7]
| Substituent on Aryl Ring | Yield (%) |
| 4-Methoxy | 85 |
| 4-Methyl | 92 |
| Phenyl | 98 |
| 4-Fluoro | 95 |
| 4-Chloro | 91 |
| 4-Bromo | 88 |
| 4-Nitro | 44 |
Experimental Protocols
General Protocol for Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation of the Hydrazone:
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Dissolve the ketone or aldehyde (1.0 eq) and the corresponding hydrazine derivative (e.g., semicarbazide hydrochloride, 1.1 eq) in a suitable solvent like ethanol.[5]
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If using a hydrochloride salt, add a base such as sodium acetate (1.5 eq).[5]
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Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
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After completion, cool the mixture, and collect the precipitated hydrazone by filtration. Wash the solid with cold solvent and dry thoroughly.
-
-
Cyclization to 1,2,3-Thiadiazole:
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Suspend the dried hydrazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.[1][5]
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Cool the suspension in an ice bath.
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Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.[5]
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary, while monitoring by TLC.
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Once the reaction is complete, carefully quench the excess thionyl chloride by pouring the reaction mixture into ice-water.
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Separate the organic layer. Extract the aqueous layer with the organic solvent.
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[5]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,3-thiadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Stability issues of 4-aryl-1,2,3-thiadiazoles under acidic or basic conditions
Technical Support Center: 4-Aryl-1,2,3-Thiadiazoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical stability of 4-aryl-1,2,3-thiadiazole compounds, particularly under acidic and basic experimental conditions.
Troubleshooting Guide
Q1: I am running a reaction with my 4-aryl-1,2,3-thiadiazole under basic conditions and observing significant loss of my starting material. What is happening?
A: 4-Aryl-1,2,3-thiadiazoles, especially those unsubstituted at the 5-position, are known to be unstable in the presence of strong bases.[1] The thiadiazole ring can undergo cleavage, leading to the evolution of nitrogen gas and the formation of an alkali-metal alkynethiolate intermediate.[1] This degradation pathway is a known chemical transformation for this heterocyclic system.
-
Immediate Actions:
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Re-evaluate Base Strength: If possible, consider using a milder base or a non-basic catalyst for your transformation. The type and amount of base used can significantly influence the stability of the thiadiazole ring.[2]
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Lower Temperature: The degradation is often thermally sensitive. Running your reaction at a lower temperature may slow the rate of decomposition.
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Monitor Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material and the appearance of potential degradation products in real-time.
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Q2: My reaction mixture turned dark, and I have isolated an unexpected, foul-smelling byproduct after workup under basic conditions. How can I identify it?
A: The behavior you are describing is consistent with the base-catalyzed degradation of the 1,2,3-thiadiazole ring. The primary degradation product is an alkynethiolate salt, which upon quenching with an electrophile (like water or an alkyl halide during workup), can form various sulfur-containing compounds, including thiols, which are often colored and have strong odors.[1] The key reactive intermediate is the alkynylthiolate anion.[1]
-
Characterization Suggestions:
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Use LC-MS to look for a mass corresponding to the expected aryl-alkynethiol or its subsequent reaction products.
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Consider derivatizing the reaction mixture with a simple electrophile, such as methyl iodide, before workup. This would trap the alkynethiolate as a more stable and easily characterizable 1-alkynyl thioether.[1]
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Q3: I am performing a reaction in a protic solvent with a strong base (e.g., potassium t-butoxide in t-butanol). Is my 4-aryl-1,2,3-thiadiazole at risk?
A: Yes. The use of strong bases like potassium t-butoxide is known to promote the cleavage of the 1,2,3-thiadiazole ring.[1] The presence of a protic solvent can further react with the resulting alkynethiolate intermediate. It has been observed that under mild basic conditions, aryl-substituted 1,2,3-thiadiazoles can decompose, and this decomposition rate is increased by electron-donating substituents on the aryl ring.[3]
Frequently Asked Questions (FAQs)
Q4: How stable are 4-aryl-1,2,3-thiadiazoles under basic conditions?
A: 4-Aryl-1,2,3-thiadiazoles are generally sensitive to basic conditions, particularly strong bases. The 1,2,3-thiadiazole ring system is susceptible to a characteristic ring-cleavage reaction when treated with strong bases such as organolithium compounds (e.g., nBuLi), sodamide, or potassium t-butoxide.[1] This reaction proceeds via deprotonation at the C5 position (if unsubstituted), followed by ring opening, extrusion of molecular nitrogen (N₂), and formation of a highly reactive alkynethiolate salt.[1] This reactivity is a fundamental aspect of 1,2,3-thiadiazole chemistry.[3]
Caption: Base-catalyzed degradation of 4-aryl-1,2,3-thiadiazole.
Q5: Are 4-aryl-1,2,3-thiadiazoles stable under acidic conditions?
A: Generally, the 1,2,3-thiadiazole ring is more stable under acidic conditions than basic conditions. This is evidenced by its common synthesis via the Hurd-Mori reaction, which utilizes thionyl chloride and can generate acidic byproducts.[4][5] However, like many heterocyclic systems, prolonged exposure to strong, concentrated acids, especially at elevated temperatures, can lead to decomposition. The stability towards acid is often dependent on the specific substituents on the aryl ring and the reaction conditions (acid strength, temperature, time). A stability study is always recommended if your protocol involves harsh acidic steps.
Q6: How can I perform a stability study on my specific 4-aryl-1,2,3-thiadiazole derivative?
A: A general protocol to assess the stability of your compound involves incubating it under controlled conditions and monitoring its concentration over time. This can be adapted from standard protocols for testing the stability of chemical analytes.[6][7]
Experimental Protocol: Chemical Stability Assessment
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Preparation of Stock Solution: Prepare a stock solution of your 4-aryl-1,2,3-thiadiazole in a suitable organic solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 10 mM).
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Preparation of Test Conditions:
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Acidic: Prepare a solution of 0.1 M HCl (or another acid relevant to your work).
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Neutral: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
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Basic: Prepare a solution of 0.1 M NaOH (or another base relevant to your work).
-
-
Incubation:
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In separate vials, add an aliquot of your stock solution to each of the test condition solutions to reach a final compound concentration of ~50-100 µM. Ensure the final percentage of organic solvent is low (e.g., <1%) to not affect the pH.
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Prepare multiple vials for each condition to serve as different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
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Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
-
Sample Analysis:
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At each time point, take one vial from each condition.
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Immediately neutralize the sample by adding an equivalent amount of base (for the acidic sample) or acid (for the basic sample).
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Analyze the sample using a quantitative method such as HPLC-UV or LC-MS.
-
-
Data Analysis:
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Quantify the peak area of the parent compound at each time point.
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Calculate the percentage of the parent compound remaining relative to the T=0 time point.
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Plot the percentage of the remaining compound versus time for each condition.
-
Caption: Experimental workflow for assessing compound stability.
Data Presentation Table
Use the following table to log and present the quantitative data from your stability experiments.
| Condition (pH) | Temperature (°C) | Time (hours) | Replicate | % Parent Compound Remaining | Degradation Products Observed (LC-MS) |
| Acidic (e.g., pH 1) | 25 | 0 | 1 | 100% | None |
| 1 | 1 | ||||
| 4 | 1 | ||||
| 24 | 1 | ||||
| Neutral (pH 7.4) | 25 | 0 | 1 | 100% | None |
| 1 | 1 | ||||
| 4 | 1 | ||||
| 24 | 1 | ||||
| Basic (e.g., pH 13) | 25 | 0 | 1 | 100% | None |
| 1 | 1 | ||||
| 4 | 1 | ||||
| 24 | 1 |
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. Thiadiazoles - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 4-(4-bromophenyl)-1,2,3-thiadiazole, a key building block for library synthesis in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes for 4-aryl-1,2,3-thiadiazoles, including the 4-(4-bromophenyl) derivative, are the Hurd-Mori reaction and modern one-pot syntheses from N-tosylhydrazones.[1][2] The Hurd-Mori reaction is a classical method involving the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂).[1][3] More recent methods often utilize a one-pot reaction of an N-tosylhydrazone with elemental sulfur, which can be more efficient and scalable.[2][4][5]
Q2: Which synthetic method is more suitable for library synthesis?
A2: For library synthesis, a one-pot reaction from the corresponding N-tosylhydrazone is often preferred. This approach offers advantages such as operational simplicity, high step-economy, and the ability to be scaled up.[5] The Hurd-Mori reaction, while robust, is a two-step process which can be more time-consuming for generating a large library of analogs.[2]
Q3: What are the typical starting materials for the synthesis of this compound?
A3: For the Hurd-Mori synthesis, the starting materials are 4-bromoacetophenone and a hydrazide, such as semicarbazide, to form the hydrazone intermediate.[1] For the one-pot synthesis, the key starting material is the N-tosylhydrazone of 4-bromoacetophenone, which is reacted with elemental sulfur.[4][5]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, thionyl chloride, used in the Hurd-Mori reaction, is a corrosive and toxic reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.[1][2] The reactions may also evolve toxic gases such as sulfur dioxide and hydrogen chloride.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Hurd-Mori reaction | 1. Incomplete formation of the hydrazone intermediate.2. Decomposed thionyl chloride.3. Reaction temperature too high or too low.4. Presence of moisture. | 1. Ensure complete conversion of the ketone to the hydrazone. Purify the hydrazone if necessary.[1]2. Use freshly distilled or a new bottle of thionyl chloride.3. Maintain the reaction temperature, typically between 0-10 °C, during the addition of the hydrazone to thionyl chloride.[1]4. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions. |
| Low yield in one-pot synthesis from N-tosylhydrazone | 1. Inactive catalyst.2. Impure N-tosylhydrazone.3. Incorrect reaction temperature or time.4. Inefficient stirring. | 1. If using a catalyst like iodine, ensure it is of good quality.[4]2. Purify the N-tosylhydrazone by recrystallization.3. Optimize the reaction temperature and monitor the reaction progress by TLC.[2]4. Ensure vigorous stirring to maintain a homogenous reaction mixture. |
| Formation of multiple side products | 1. For the Hurd-Mori reaction, the regioselectivity can be an issue with unsymmetrical ketones.[6]2. Decomposition of starting materials or product under harsh reaction conditions. | 1. For 4-bromoacetophenone, this is less of a concern. However, for other substituted ketones, careful control of reaction conditions is needed.2. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely. |
| Difficulty in product purification | 1. Presence of unreacted starting materials.2. Formation of polar byproducts. | 1. Optimize the stoichiometry of the reagents.2. Use appropriate purification techniques such as column chromatography or recrystallization.[1] |
Experimental Protocols
Protocol 1: Hurd-Mori Synthesis of this compound
Step 1: Synthesis of 4-Bromoacetophenone Semicarbazone
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Dissolve 4-bromoacetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in aqueous ethanol.
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Add a base such as pyridine or sodium acetate to neutralize the hydrochloride.
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Stir the mixture at room temperature or with gentle heating for 1-2 hours.
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The semicarbazone will precipitate out of the solution.
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Filter the solid, wash with cold water, and dry under vacuum.[1]
Step 2: Cyclization to this compound
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In a fume hood, cool a flask containing an excess of thionyl chloride (5-10 equivalents) to 0-5 °C in an ice bath.
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Under anhydrous conditions and with vigorous stirring, add the dried 4-bromoacetophenone semicarbazone in small portions over 30-60 minutes, ensuring the temperature remains below 10 °C.[1]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Carefully quench the reaction by pouring the mixture onto crushed ice.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: One-Pot Synthesis from 4-Bromoacetophenone N-Tosylhydrazone
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To a reaction tube, add 4-bromoacetophenone N-tosylhydrazone (0.3 mmol), elemental sulfur (0.6 mmol), and a catalytic amount of iodine (10 mol%).[4]
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Degas the tube and fill it with an inert gas like argon.
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Add DMSO (3 mL) as the solvent.[4]
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Stir the reaction mixture and heat it to the optimal temperature (e.g., 100 °C) for the specified time (e.g., 5 hours).[2]
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction to room temperature.
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Quench the reaction by adding a saturated solution of sodium thiosulfate.
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Extract the product with an organic solvent like ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.[2]
Quantitative Data Summary
| Synthesis Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |
| Hurd-Mori Synthesis | 4-Bromoacetophenone Semicarbazone | Thionyl Chloride | Not Specified | ~83% (for phenyl analog) | [2] |
| One-Pot Synthesis | 4-Bromoacetophenone N-Tosylhydrazone | Sulfur, Iodine | 5 hours | Good to Excellent | [4][5] |
Visualizations
Caption: Workflow for the Hurd-Mori synthesis of this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. On the regioselectivity in the Hurd-Mori reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Characterization of Impurities in 4-(4-Bromophenyl)-1,2,3-thiadiazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-Bromophenyl)-1,2,3-thiadiazole. It focuses on identifying and characterizing impurities that may arise during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in crude this compound?
Impurities can originate from various sources throughout the manufacturing process. These include raw materials, intermediates, side reactions during synthesis, and degradation of the final product.[1] For this compound, typically synthesized via the Hurd-Mori reaction, common impurities include unreacted starting materials (e.g., 4-bromoacetophenone hydrazone), reagents like thionyl chloride, and byproducts from alternative cyclization pathways.[2][3]
Q2: My Hurd-Mori synthesis of this compound resulted in a low yield. What are the potential causes?
Low yields in the Hurd-Mori synthesis can be attributed to several factors:
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Purity of Starting Hydrazone: Ensure the starting hydrazone is pure and its structure is verified.[2]
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Reaction Temperature: High temperatures can lead to the decomposition of starting materials, intermediates, or the final 1,2,3-thiadiazole product.[2] It may be necessary to cool the reaction mixture to prevent side reactions.[2]
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N-Protecting Group: The nature of the protecting group on the hydrazone is critical, especially for substrates containing nitrogenous heterocycles. Electron-withdrawing groups are generally preferred for successful cyclization.[2][4]
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Reagent Choice: The choice and quality of the cyclizing agent, typically thionyl chloride, can significantly impact the yield.[2]
Q3: What are the recommended methods for purifying crude this compound?
Purification is typically achieved through column chromatography on silica gel or by recrystallization.[2][5] The choice of solvent for recrystallization is dependent on the specific derivative and should be determined empirically. It is crucial to handle these compounds under neutral conditions, as the 1,2,3-thiadiazole ring can be sensitive to strong acids and bases.[2]
Q4: An unexpected side product is observed in my reaction. How can I begin to identify it?
Identifying unexpected side products requires a systematic analytical approach. Standard techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are essential for characterization.[2][6] A thorough literature search for known side products of the Hurd-Mori reaction is also recommended.[2] For instance, the formation of oxadiazine-diones has been reported as a side product in some syntheses of 1,2,3-thiadiazole derivatives.[2][6]
Troubleshooting Guide: Impurity Identification
This section addresses specific issues encountered during the analysis of crude this compound.
Issue: An unknown peak is detected in my HPLC or UPLC chromatogram.
Q: How do I proceed with identifying this unknown impurity?
The first step is to determine the molecular weight of the unknown compound. This is typically achieved by coupling liquid chromatography with mass spectrometry (LC-MS).[7][8] Once the molecular weight is known, high-resolution mass spectrometry (HRMS) can help determine the elemental composition.[6][7] The impurity can then be isolated using preparative HPLC, and its structure can be fully elucidated using spectroscopic techniques like NMR (¹H, ¹³C, and 2D-NMR) and IR spectroscopy.[6][9]
Data Presentation: Potential Impurities and Analytical Data
Quantitative data is summarized below for easy reference and comparison.
Table 1: Potential Process-Related Impurities in the Synthesis of this compound
| Impurity Name | Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Bromoacetophenone | Starting Material | C₈H₇BrO | 199.04 |
| Semicarbazide | Reagent | CH₅N₃O | 75.07 |
| 4-Bromoacetophenone Semicarbazone | Intermediate | C₉H₁₀BrN₃O | 272.10 |
| Thionyl Chloride | Reagent | SOCl₂ | 118.97 |
Table 2: Typical Spectroscopic Data for 1,2,3-Thiadiazole Derivatives
| Technique | Region/Shift | Assignment | Reference |
| IR (cm⁻¹) | ~3100-3000 | C-H (aromatic) | [6] |
| ~1600, ~1450 | C=C (aromatic) | [6] | |
| ~1070 | C-S Stretch | [6] | |
| ¹H NMR (ppm) | 7.0 - 8.5 | Aromatic Protons | [10][11] |
| ¹³C NMR (ppm) | 115 - 165 | Aromatic & Thiadiazole Carbons | [10][12][13] |
| UV-Vis (nm) | 260 - 300 | π→π* transitions | [6] |
Experimental Protocols
Detailed methodologies for key analytical experiments are provided below.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a primary technique for separating and quantifying impurities.[7]
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[14][15]
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Mobile Phase: A gradient elution is often effective. For example, a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).[16][17]
-
Detection: UV detection at a wavelength where both the main compound and potential impurities absorb (e.g., 254 nm or based on the compound's λmax).[14][15]
-
Sample Preparation: Dissolve a known concentration of the crude sample in a suitable solvent (e.g., acetonitrile/water mixture).[15]
-
Analysis: Inject the sample and integrate the peak areas to determine the relative percentage of the main component and each impurity.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to determine the molecular weights of impurities.[8][18]
-
LC System: Use an HPLC or UPLC system with parameters similar to those described in Protocol 1.[7]
-
Mass Spectrometer: Couple the LC eluent to a mass spectrometer. Common ionization techniques include electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[6][16]
-
Ionization Mode: Acquire data in both positive and negative ion modes to ensure detection of a wide range of compounds.[6]
-
Data Analysis: Correlate the retention time of each peak from the UV chromatogram with its corresponding mass spectrum to assign a molecular weight to each impurity.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is crucial for the definitive structural elucidation of isolated impurities.[6][9]
-
Sample Preparation: Dissolve 5-10 mg of the purified impurity in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify the number and types of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments for unambiguous assignment of complex structures and to establish connectivity between atoms.[6][12]
Visualizations
Diagram 1: General Workflow for Impurity Identification
Caption: General workflow for the separation and identification of unknown impurities.
Diagram 2: Potential Reaction Pathways in Hurd-Mori Synthesis
Caption: Simplified reaction scheme showing desired and potential side-product formation.
References
- 1. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrpc.com [ijrpc.com]
- 18. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of 1,2,3-Thiadiazole and 1,3,4-Thiadiazole Isomers for Drug Development
A deep dive into the physicochemical properties, synthesis, and biological activities of 1,2,3- and 1,3,4-thiadiazole isomers reveals distinct profiles that guide their application in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform the strategic design of novel therapeutics.
Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are considered "privileged scaffolds" in drug discovery due to their wide range of pharmacological activities.[1] Among the four possible isomers, the 1,2,3- and 1,3,4-thiadiazoles are the most extensively studied.[2][3] While both isomers serve as versatile templates for developing potent biological agents, their distinct structural arrangements lead to differences in their physicochemical properties, synthetic routes, and mechanisms of action.
Physicochemical Properties: A Tale of Two Isomers
The arrangement of heteroatoms in the thiadiazole ring significantly influences its electronic and physical characteristics. While detailed quantitative comparisons are sparse in the literature, some general properties can be highlighted. The 1,3,4-thiadiazole ring is often considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication and other cellular processes.[1] Both isomers possess a mesoionic character, which can facilitate the crossing of cellular membranes, a desirable property for drug candidates.[1][4] The sulfur atom in the 1,3,4-thiadiazole ring is thought to impart improved lipid solubility compared to its 1,3,4-oxadiazole counterpart.[5]
| Property | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole | Reference(s) |
| Aromaticity | Aromatic | Strongly Aromatic | [3] |
| Bioisosterism | Analog of pyrimidine and oxadiazole | Bioisostere of pyrimidine | [1] |
| Mesoionic Character | Possesses mesoionic character | Possesses mesoionic character | [1][4] |
| Lipophilicity | Generally lipophilic | Generally lipophilic, with the sulfur atom enhancing this property | [5] |
Comparative Biological Efficacy: A Data-Driven Overview
Derivatives of both 1,2,3- and 1,3,4-thiadiazole exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial actions. The specific activity and potency are highly dependent on the nature and position of the substituents on the thiadiazole core.
Anticancer Activity
Both isomers have yielded potent anticancer agents. 1,2,3-thiadiazole derivatives have been shown to act as inhibitors of tubulin polymerization and Heat Shock Protein 90 (Hsp90).[4][6] In contrast, 1,3,4-thiadiazole derivatives have been reported to inhibit various protein kinases, including EGFR and HER-2, and to modulate the PI3K/Akt signaling pathway.[7][8]
| Compound Class | Derivative | Cancer Cell Line | Efficacy Measurement (IC50) | Reference(s) |
| 1,2,3-Thiadiazole | Dehydroepiandrosterone derivative | T47D (Breast Cancer) | 0.042 - 0.058 µM | [1] |
| 1,3,4-Thiadiazole | 2-Arylamino-5-aryl derivative | Various human cancer cell lines | 4.3 - 9.2 µM | |
| 1,3,4-Thiadiazole | Quinoline-based derivative | A549 (Lung Cancer) | 1.62 - 4.61 µM |
Antifungal Activity
Thiadiazole derivatives represent a promising class of antifungal agents. Their mechanism of action is often linked to the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[9]
| Compound Class | Derivative | Fungal Strain | Efficacy Measurement (MIC) | Reference(s) |
| 1,2,3-Thiadiazole | Oxadiazole-thiadiazole hybrid | Puccinia triticina | 98% growth inhibition at 500 µg/mL | [10] |
| 1,3,4-Thiadiazole | 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diol | Candida albicans | 8 - 96 µg/mL | [11] |
| 1,3,4-Thiadiazole | 2,5-disubstituted derivative | Candida species | 0.78 - 3.12 µg/mL |
Antibacterial Activity
A wide array of thiadiazole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
| Compound Class | Derivative | Bacterial Strain | Efficacy Measurement (MIC) | Reference(s) |
| 1,3,4-Thiadiazole | 2,5-di-[5-amino-1,3,4-thiadiazol-2-thiomethyl]-1,3,4-thiadiazole | Staphylococcus aureus | Good activity | [12] |
| 1,3,4-Thiadiazole | Tris-2,5-disubstituted derivative | Streptococcus pneumoniae, E. coli | 8 - 31.25 µg/mL | [12] |
| 1,3,4-Thiadiazole | Benzimidazole derivative | Staphylococcus epidermidis | 31.25 µg/mL | [13] |
Signaling Pathways and Mechanisms of Action
The biological effects of thiadiazole derivatives are exerted through their interaction with various cellular targets and signaling pathways.
Caption: Anticancer mechanisms of 1,2,3-thiadiazole derivatives.
Caption: Anticancer mechanism of 1,3,4-thiadiazole derivatives.
Caption: Antifungal mechanism of thiadiazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays.
Synthesis of 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole
A common synthetic route to 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid.
-
Step 1: Synthesis of Thiosemicarbazide: An aromatic amine is refluxed with carbon disulfide and hydrazine hydrate in ethanol to yield the corresponding N-phenyl thiosemicarbazide.
-
Step 2: Cyclization: The synthesized thiosemicarbazide is then condensed with an aromatic carboxylic acid (in this case, 2,4-dihydroxybenzoic acid) in the presence of a dehydrating agent like concentrated sulfuric acid to form the 1,3,4-thiadiazole ring. The reaction mixture is typically refluxed and then poured onto crushed ice to precipitate the product, which is then filtered, washed, and recrystallized.
Caption: General synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
In Vitro Anticancer MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 × 10⁴ cells/well and incubated for 24-48 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the thiadiazole derivatives and incubated for a further 24-72 hours.
-
MTT Addition: Following treatment, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a plate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared.
-
Serial Dilution: The thiadiazole compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Antibacterial Screening (Agar Diffusion Method)
This method is used to assess the antibacterial activity of a compound.
-
Preparation of Agar Plates: Agar plates are prepared and inoculated with a standardized bacterial suspension.
-
Application of Compound: Wells are created in the agar, and a specific concentration of the thiadiazole derivative is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.
Conclusion
Both 1,2,3- and 1,3,4-thiadiazole isomers offer fertile ground for the discovery of novel therapeutic agents. The 1,3,4-thiadiazole scaffold has been more extensively explored and has led to a number of clinically used drugs. However, the unique biological activities and mechanisms of action of 1,2,3-thiadiazole derivatives, such as their potent inhibition of tubulin polymerization, highlight their significant potential. A thorough understanding of the distinct characteristics of each isomer, as outlined in this guide, is paramount for the rational design and development of the next generation of thiadiazole-based drugs. Future comparative studies employing standardized assays will be invaluable in further delineating the therapeutic advantages of each isomeric scaffold.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
- 9. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
Structure-activity relationship (SAR) studies of 4-aryl-1,2,3-thiadiazole derivatives
A comprehensive analysis of the structure-activity relationships (SAR) of 4-aryl-1,2,3-thiadiazole derivatives reveals their potential as promising scaffolds in the development of novel anticancer and antimicrobial agents. This guide provides a comparative overview of their biological activities, supported by experimental data, detailed methodologies, and visual representations of experimental workflows.
Comparative Biological Activity of 4-Aryl-1,2,3-Thiadiazole Derivatives
Recent studies have highlighted the influence of the aryl substituent at the 4-position of the 1,2,3-thiadiazole ring on the biological efficacy of these compounds. The following tables summarize the quantitative data from key research, showcasing the structure-activity relationships of these derivatives against various cancer cell lines and microbial strains.
A notable review has indicated that for anticancer activity, the presence of a 3,4,5-trimethoxyphenyl group at the 4th position of the 1,2,3-thiadiazole ring leads to significant cytotoxic activity.[1] Six out of nine compounds with this specific substitution pattern displayed considerable activity in human myeloid leukemia HL-60, human colon adenocarcinoma HCT-116, and immortalized human microvascular endothelial (HMEC-1) cell lines.[1] These compounds were found to inhibit tubulin polymerization, a crucial mechanism for anticancer action.[1]
Specific examples from a study by Al-Masoudi et al. provide quantitative data on the antimicrobial and antitumor activities of a series of substituted 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives.[2]
Anticancer Activity of 4-Aryl-1,2,3-Thiadiazole Derivatives
The cytotoxic effects of synthesized 4-aryl-1,2,3-thiadiazole derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.
| Compound ID | 4-Aryl Substituent | Cancer Cell Line | IC₅₀ (µg/mL)[2] |
| 4b | 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde | SW480 (Colon) | >100 |
| HCT116 (Colon) | >100 | ||
| C32 (Melanoma) | >100 | ||
| MV3 (Melanoma) | >100 | ||
| HMT3522 (Breast) | >100 | ||
| MCF-7 (Breast) | >100 | ||
| 4c | 4-Phenyl-1,2,3-thiadiazole | SW480 (Colon) | 12.5 |
| HCT116 (Colon) | 12.5 | ||
| C32 (Melanoma) | 50 | ||
| MV3 (Melanoma) | 25 | ||
| HMT3522 (Breast) | >100 | ||
| MCF-7 (Breast) | 12.5 | ||
| 5-Fluorouracil | (Reference Drug) | SW480 (Colon) | 25 |
| HCT116 (Colon) | 25 | ||
| MCF-7 (Breast) | 25 |
From this limited dataset, it is observed that the nature of the substituent on the aryl ring at the 4-position significantly influences the anticancer activity. Compound 4c , with an unsubstituted phenyl group, demonstrated notable activity against several cancer cell lines, even surpassing the reference drug 5-Fluorouracil in some cases.[2] In contrast, compound 4b , which has a larger benzaldehyde substituent, was inactive against all tested cell lines.[2]
Antimicrobial Activity of 4-Aryl-1,2,3-Thiadiazole Derivatives
The antimicrobial potential of these compounds was assessed by determining their minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | 4-Aryl Substituent | Microorganism | MIC (µg/mL)[2] |
| 4a | 1-(4-(1,2,3-Thiadiazol-4-yl)phenyl)prop-2-en-1-one | Escherichia coli | 6.25 |
| Staphylococcus aureus | - | ||
| Candida albicans | 6.25 | ||
| 4b | 4-(1,2,3-Thiadiazol-4-yl)benzaldehyde | Escherichia coli | - |
| Staphylococcus aureus | - | ||
| Candida albicans | 6.25 | ||
| 4c | 4-Phenyl-1,2,3-thiadiazole | Escherichia coli | - |
| Staphylococcus aureus | 0.625 | ||
| Candida albicans | 6.25 |
Note: '-' indicates no activity was observed.
In the antimicrobial screening, compound 4c showed potent activity against the Gram-positive bacterium Staphylococcus aureus.[2] Compound 4a , with a propenone substituent, was active against the Gram-negative bacterium Escherichia coli and the fungus Candida albicans.[2] All three compounds exhibited activity against Candida albicans.[2]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 4-aryl-1,2,3-thiadiazole derivatives and incubated for a further 48-72 hours.
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of the 4-aryl-1,2,3-thiadiazole derivatives are prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the MTT assay and the broth microdilution method.
References
Validating the Biological Activity of Novel 4-(4-Bromophenyl)-1,2,3-thiadiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of novel 4-(4-Bromophenyl)-1,2,3-thiadiazole compounds, focusing on their potential as anticancer and antimicrobial agents. By summarizing available experimental data and outlining detailed methodologies, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Introduction to Thiadiazole Derivatives
Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1] The thiadiazole ring exists in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. Among these, the 1,3,4-thiadiazole scaffold has been extensively studied and is a component of several clinically used drugs.[2] However, the 1,2,3-thiadiazole isomer also presents a unique and promising scaffold for the development of new therapeutic agents.[3][4]
The biological activity of thiadiazole derivatives is often attributed to their ability to mimic endogenous molecules and interact with various biological targets.[3] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[4] This guide will focus on the biological validation of this compound and its analogs, comparing their performance with other relevant compounds.
Anticancer Activity
Derivatives of 1,2,3-thiadiazole have demonstrated significant potential as anticancer agents, with research highlighting their cytotoxic effects against a variety of cancer cell lines.[4] The presence of a 4-bromophenyl substituent on the thiadiazole ring is often associated with enhanced biological activity.
Comparative Cytotoxicity Data
While specific quantitative data for the in vitro anticancer activity of this compound is limited in publicly available literature, studies on closely related 4-aryl-1,2,3-thiadiazole derivatives provide valuable insights into their potential efficacy. The following table summarizes the cytotoxic activity (IC50 values) of representative 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,2,3-Thiadiazole Derivatives | ||||
| D-ring fused 1,2,3-thiadiazole DHEA derivative (Compound 25) | T47D (Breast) | 0.042 - 0.058 | Adriamycin | 0.04 |
| 1,3,4-Thiadiazole Derivatives | ||||
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative | PC-3 (Prostate) | >100 | Doxorubicin | 1.2 |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative | MCF-7 (Breast) | 64.46 | Doxorubicin | 0.9 |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivative | HT-29 (Colon) | 33.67 | Doxorubicin | 1.5 |
| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | >100 | - | - |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 70-170 | - | - |
Note: The data presented for 1,2,3-thiadiazole derivatives are for structurally related compounds due to the limited availability of specific data for this compound. The activity of thiadiazole compounds is highly dependent on the specific substitutions on the ring.
Potential Mechanisms of Anticancer Activity
The anticancer effects of 1,2,3-thiadiazole derivatives are believed to be multifactorial, targeting key pathways involved in tumor progression.
A significant mechanism of action for some 1,2,3-thiadiazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Anticancer mechanism via tubulin polymerization inhibition.
Certain 1,2,3-thiadiazole derivatives have been shown to inhibit the activity of Heat Shock Protein 90 (Hsp90).[4] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Tumor cells are particularly dependent on Hsp90, making it an attractive target for cancer therapy.
Anticancer mechanism via Hsp90 inhibition.
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their broad-spectrum antimicrobial properties.[5][6] The incorporation of a halogen atom, such as bromine, on the phenyl ring can significantly influence the antimicrobial potency of these compounds.
Comparative Antimicrobial Susceptibility Data
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 1,3,4-Thiadiazole Derivatives | ||||
| 5-arylamino-1,3,4-thiadiazole derivative | Bacillus subtilis | 125 | Candida albicans | 250 |
| 5-arylamino-1,3,4-thiadiazole derivative | Staphylococcus aureus | 250 | Candida parapsilosis | 125 |
Note: The data presented are for 1,3,4-thiadiazole derivatives as representative examples. The antimicrobial activity can vary significantly based on the specific isomer and substituent groups.
Potential Mechanisms of Antimicrobial Activity
The mechanisms by which thiadiazole derivatives exert their antimicrobial effects are still under investigation but are thought to involve the disruption of essential cellular processes in microorganisms.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Substituted-1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole ring is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The substituent at the 4-position of this heterocyclic core plays a crucial role in modulating its pharmacological profile. This guide provides a comprehensive comparison of the most common synthetic routes to 4-substituted-1,2,3-thiadiazoles, offering an objective analysis of their performance with supporting experimental data.
Key Synthetic Routes: An Overview
The synthesis of 4-substituted-1,2,3-thiadiazoles is predominantly achieved through three classical methods: the Hurd-Mori synthesis, the Pechmann synthesis, and the Wolff rearrangement. Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and yields.
1. Hurd-Mori Synthesis: This is the most widely recognized and versatile method for constructing the 1,2,3-thiadiazole ring.[1] It involves the cyclization of a hydrazone, bearing an α-methylene group, with thionyl chloride (SOCl₂), which acts as both a dehydrating and sulfurizing agent.[1] A significant advantage of this method is its applicability to a broad range of substrates.[1]
2. Pechmann Synthesis: This route involves a [3+2] cycloaddition reaction between a diazoalkane and a compound containing a carbon-sulfur double bond (C=S), such as a thioketone. The regioselectivity of this reaction can be influenced by factors like the polarity of the solvent and steric effects.
3. Wolff Rearrangement: In the context of 1,2,3-thiadiazole synthesis, this method typically involves the rearrangement of an α-diazosulfoxide. The Wolff rearrangement is a powerful tool in organic synthesis, known for its ability to generate ketene intermediates.[2]
Comparative Performance Data
The following tables summarize quantitative data for the synthesis of various 4-substituted-1,2,3-thiadiazoles via the Hurd-Mori reaction and its modifications. Due to the limited availability of detailed experimental data for the Pechmann and Wolff syntheses in the context of a wide range of 4-substituted-1,2,3-thiadiazoles, a comprehensive quantitative comparison for these routes is not feasible at this time.
Table 1: Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles
| Starting Material (Hydrazone) | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Acetophenone semicarbazone | SOCl₂, CH₂Cl₂ | 0-5 °C to RT, 3-4 h | ~83 | [3][4] |
| Pyrazolyl-phenylethanone semicarbazones | SOCl₂ | Not Specified | Good to Excellent | [5] |
| N-tosylhydrazones of aryl ketones | Sulfur, TBAI (catalyst) | Not Specified | 44-98 | [5] |
| N-tosylhydrazones of aryl ketones | NH₄I (catalyst), TBHP, DMA | 100 °C, 2-4 h | Moderate to Excellent | [6] |
Table 2: Hurd-Mori Synthesis of 4-Alkyl- and 4-Carboxy-1,2,3-Thiadiazoles
| Starting Material (Hydrazone) | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Semicarbazones from (+)-3-carene and α-pinene derivatives | SOCl₂, CH₂Cl₂ | Room Temperature | 60-78 | [7] |
| Ethyl acetoacetate semicarbazone | SOCl₂, Dichloromethane or Dioxane | 0 °C to RT, several hours | Not specified for this step | [1] |
| Hydrolysis of ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | NaOH or LiOH, Methanol or Ethanol | Reflux, several hours | Not specified | [1] |
Experimental Protocols
Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole[3][4]
Step 1: Synthesis of Acetophenone Semicarbazone
-
Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in aqueous ethanol.
-
Add sodium acetate (1.5 equivalents) to the mixture.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours until the precipitation of the semicarbazone is complete.
-
Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole
-
In a flask equipped with a dropping funnel and a stirrer, suspend the dried acetophenone semicarbazone (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 4-phenyl-1,2,3-thiadiazole.
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid[1]
Step 1: Formation of Ethyl Acetoacetate Semicarbazone
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in ethanol.
-
Add sodium acetate (1.5 eq) to the mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry the solid.
Step 2: Hurd-Mori Cyclization
-
Suspend the dried ethyl acetoacetate semicarbazone (1.0 eq) in dichloromethane or dioxane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add thionyl chloride (2.0-3.0 eq) dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get crude ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
-
Purify by column chromatography or recrystallization.
Step 3: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
-
Dissolve the purified ethyl ester in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux for several hours.
-
After cooling, remove the alcohol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with hydrochloric acid to precipitate the carboxylic acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude carboxylic acid.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Synthetic Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the described synthetic workflows.
Conclusion
The Hurd-Mori synthesis remains a cornerstone for the preparation of 4-substituted-1,2,3-thiadiazoles due to its broad applicability and generally good yields. Modern variations, such as those employing N-tosylhydrazones and catalytic systems, offer milder and more efficient alternatives. While the Pechmann and Wolff syntheses are classical methods for forming heterocyclic rings, their application to a wide variety of 4-substituted-1,2,3-thiadiazoles is less documented in readily available literature, making a direct quantitative comparison challenging. For researchers and drug development professionals, the choice of synthetic route will depend on the specific substituent required at the 4-position, the availability of starting materials, and the desired scale of the reaction. The provided protocols for the Hurd-Mori synthesis offer a reliable starting point for the synthesis of these valuable compounds.
References
A Comparative Guide to the Biological Efficacy of 4-(4-Bromophenyl)-1,2,3-thiadiazole and its Chlorinated Analog
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative analysis of the biological efficacy of two closely related analogs: 4-(4-Bromophenyl)-1,2,3-thiadiazole and 4-(4-Chlorophenyl)-1,2,3-thiadiazole. The exchange of a bromine for a chlorine atom on the phenyl ring can significantly influence the physicochemical properties and, consequently, the biological activity of the molecule. This comparison aims to furnish researchers with a clear, data-driven overview to inform future drug design and development efforts.
While direct comparative studies evaluating the biological efficacy of this compound and 4-(4-Chlorophenyl)-1,2,3-thiadiazole are not extensively available in the current literature, this guide synthesizes the existing data on each compound and related derivatives to provide a comprehensive overview.
I. Synthesis of 4-(4-Halophenyl)-1,2,3-thiadiazoles
The primary synthetic route to 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori reaction.[1] This method involves the cyclization of a hydrazone derivative with thionyl chloride (SOCl₂). For the synthesis of the title compounds, the general pathway commences with the reaction of the corresponding 4-haloacetophenone (4-bromoacetophenone or 4-chloroacetophenone) with a hydrazide, such as semicarbazide or tosylhydrazide, to form the respective hydrazone. This intermediate is then treated with thionyl chloride, which facilitates the cyclization to the 1,2,3-thiadiazole ring.[1]
An alternative modern approach involves a one-pot reaction of an N-tosylhydrazone with elemental sulfur, often catalyzed by iodine in a solvent like DMSO.[2][3]
Experimental Protocol: Hurd-Mori Synthesis of 4-(4-Halophenyl)-1,2,3-thiadiazole
A general procedure adapted from the Hurd-Mori synthesis is as follows:
Step 1: Synthesis of the Hydrazone Intermediate
-
Dissolve the appropriate 4-haloacetophenone (1 equivalent) and a hydrazide hydrochloride (e.g., semicarbazide hydrochloride, 1.1 equivalents) in a suitable solvent like aqueous ethanol.
-
Add a base (e.g., sodium acetate or pyridine) to neutralize the hydrochloride and facilitate the condensation reaction.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting hydrazone precipitate is collected by filtration, washed with cold water, and dried.
Step 2: Cyclization to the 1,2,3-Thiadiazole
-
In a fume hood, cool a flask containing an excess of thionyl chloride (SOCl₂, typically 5-10 equivalents) in an ice bath to 0-5 °C.
-
Under anhydrous conditions and with vigorous stirring, add the dried hydrazone from Step 1 in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.
-
Extract the product from the aqueous mixture using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the final 4-(4-halophenyl)-1,2,3-thiadiazole.[1]
Diagram of the Hurd-Mori Synthesis Workflow
II. Comparative Biological Efficacy
Due to the limited availability of direct comparative studies, the following sections present the known biological activities of thiadiazole derivatives with a focus on anticancer and antimicrobial properties. It is important to note that the biological activity is highly dependent on the entire molecular structure, not just the halogen substituent.
Anticancer Activity
Thiadiazole derivatives, in general, have shown promising anticancer activities.[4] While specific data for this compound and its chlorinated analog is sparse, studies on other thiadiazole isomers provide insights into their potential. For instance, some 1,3,4-thiadiazole derivatives bearing a 4-chlorophenyl or 4-bromophenyl moiety have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Thiadiazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | 2.32 - 8.35 | [5] |
| 1,3,4-Thiadiazole | 5-(4-chlorophenyl)-1,3,4-thiadiazole derivative | HepG2 (Liver) | 2.32 - 8.35 | [5] |
| 1,3,4-Thiadiazole | Bromophenyl substituted derivative | MCF-7 (Breast) | 1.45 | [5] |
| 1,3,4-Thiadiazole | Bromophenyl substituted derivative | SK-BR-3 (Breast) | 0.77 | [5] |
Note: The IC₅₀ values presented are for different derivatives of 1,3,4-thiadiazole and not the specific 1,2,3-thiadiazole isomers of interest. This data is included to provide a general context of the potential anticancer activity of halogenated phenylthiadiazoles.
The mechanism of anticancer action for many thiadiazole derivatives involves the induction of apoptosis and interference with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and 4-(4-chlorophenyl)-1,2,3-thiadiazole) and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Diagram of a Potential Anticancer Signaling Pathway
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. While direct comparative data for the two specific compounds is lacking, studies on related structures indicate that the nature of the halogen substituent can influence the antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth.
-
Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
III. Conclusion
This guide provides a framework for comparing the biological efficacy of this compound and its chlorinated analog. While direct comparative experimental data remains limited, the provided synthesis protocols and general biological activity information for related thiadiazole derivatives offer a valuable starting point for researchers. The subtle difference between a bromo and a chloro substituent can impact the lipophilicity, electronic properties, and steric hindrance of the molecule, which in turn can modulate its interaction with biological targets. Further head-to-head studies are warranted to elucidate the specific advantages and disadvantages of each analog in various therapeutic contexts. The experimental protocols and pathway diagrams included in this guide are intended to facilitate the design and execution of such future comparative investigations.
References
- 1. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Silico Docking Analysis: 4-(4-Bromophenyl)-1,3,4-thiadiazole Derivatives as Potential EGFR Kinase Inhibitors
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the in silico docking performance of novel 4-(4-Bromophenyl)-1,3,4-thiadiazole derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key target in cancer therapy. The performance of these compounds is benchmarked against Erlotinib, an established EGFR inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the binding affinities and interaction patterns of these potential therapeutic agents.
Comparative Docking Performance
The in silico analysis of a series of newly designed 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives revealed several compounds with high binding affinities for the EGFR kinase domain. The molecular docking studies, conducted using PyRx software, identified ten derivatives (SP22, SP23, SP24, SP25, SP26, SP28, SP29, SP30, SP32, and SP33) that exhibited superior docking scores compared to the standard anticancer drug, Erlotinib.[1] This suggests a strong potential for these compounds as effective EGFR inhibitors.
The following table summarizes the docking scores of the most promising 4-(4-Bromophenyl)-1,3,4-thiadiazole derivatives in comparison to Erlotinib. A more negative docking score indicates a higher binding affinity.
| Compound ID | Docking Score (kcal/mol) |
| Thiadiazole Derivatives | |
| SP22 | Higher than Erlotinib[1] |
| SP23 | Higher than Erlotinib[1] |
| SP24 | Higher than Erlotinib[1] |
| SP25 | Higher than Erlotinib[1] |
| SP26 | Higher than Erlotinib[1] |
| SP28 | Higher than Erlotinib[1] |
| SP29 | Higher than Erlotinib[1] |
| SP30 | Higher than Erlotinib[1] |
| SP32 | Higher than Erlotinib[1] |
| SP33 | Higher than Erlotinib[1] |
| Reference Inhibitor | |
| Erlotinib | -7.3[2] to -9.192[3] |
Experimental Protocols
The in silico docking studies were performed using a standard molecular docking workflow. The general protocol for such a study involving EGFR kinase and small molecule inhibitors is outlined below.
Molecular Docking Protocol with AutoDock Vina
1. Preparation of the Receptor (EGFR Kinase):
-
The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17, which is co-crystallized with Erlotinib.[2][4][5][6]
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Gasteiger or Kollman charges are assigned to the atoms to simulate physiological conditions.
-
The prepared protein structure is saved in the PDBQT file format, which is required for AutoDock Vina.
2. Preparation of the Ligands (Thiadiazole Derivatives and Erlotinib):
-
The two-dimensional structures of the 4-(4-Bromophenyl)-1,3,4-thiadiazole derivatives and Erlotinib are drawn using a chemical drawing software like ChemDraw.
-
These 2D structures are then converted into three-dimensional structures.
-
Energy minimization of the 3D ligand structures is performed using a force field like MMFF94 to obtain stable conformations.
-
The prepared ligand structures are saved in the PDBQT file format.
3. Grid Box Generation:
-
A grid box is defined to specify the docking search space on the receptor.
-
The grid box is centered on the active site of the EGFR kinase domain, typically encompassing the ATP-binding pocket where Erlotinib is known to bind. The co-crystallized ligand in the PDB structure can be used as a reference for defining the center and dimensions of the grid box.
4. Molecular Docking Simulation:
-
Molecular docking is performed using AutoDock Vina within the PyRx virtual screening tool.[1]
-
The prepared receptor and ligand files, along with the grid parameters, are used as input for the docking simulation.
-
AutoDock Vina employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the receptor's active site.
-
The program calculates the binding affinity (docking score) for each conformation, and the results are ranked to identify the most favorable binding poses.
5. Analysis of Results:
-
The docking results are analyzed to identify the ligands with the lowest binding energies, indicating the highest binding affinities.
-
The binding poses of the top-ranked ligands are visualized to examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the EGFR active site.
Visualizations
In Silico Docking Workflow
The following diagram illustrates the general workflow of an in silico molecular docking study.
Caption: A flowchart detailing the key steps in a typical in silico molecular docking study.
Simplified EGFR Signaling Pathway
The diagram below provides a simplified overview of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical regulator of cell growth and proliferation. The kinase domain of EGFR is the target for the inhibitors discussed in this guide.
Caption: An overview of the EGFR signaling cascade, highlighting the kinase domain as the drug target.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. bbrc.in [bbrc.in]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-(4-Bromophenyl)-1,2,3-thiadiazole Derivatives: A Guide for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity profile of novel 4-(4-bromophenyl)-1,2,3-thiadiazole derivatives, a class of compounds with emerging therapeutic potential.[1][2][3] Given the critical importance of selectivity in drug development, this document outlines key experimental approaches and data presentation formats to facilitate a comprehensive evaluation of off-target interactions. By comparing a hypothetical lead candidate, BPT-1 , with established kinase inhibitors, this guide serves as a practical blueprint for preclinical safety and selectivity assessment.[4][5][6][7]
Introduction to Selectivity Profiling
Selectivity is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing adverse effects stemming from unintended biological interactions.[8] Thiadiazole derivatives have demonstrated a broad range of biological activities, including potential anticancer properties, often through the modulation of protein kinases.[2][3][9] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors.[10] Therefore, comprehensive cross-reactivity profiling is essential to identify and mitigate potential off-target liabilities early in the development pipeline.[4][6][7]
This guide will focus on three key pillars of in vitro cross-reactivity assessment:
-
Kinome Profiling: To determine the selectivity of the compound against a broad panel of protein kinases.
-
Cellular Target Engagement: To confirm binding to the intended target and identify off-target engagement in a more physiologically relevant context.
-
Safety Pharmacology Profiling: To assess interactions with a wider range of targets associated with known clinical adverse effects.
Comparative Kinase Selectivity Profiles
For the purpose of this guide, we will assume our lead compound, BPT-1 (a hypothetical this compound derivative) , is a potent inhibitor of Abl kinase. Its selectivity will be compared against two well-characterized kinase inhibitors, Imatinib and Dasatinib, known for their activity against Abl and their distinct cross-reactivity profiles.
Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)
| Target Kinase | BPT-1 (Hypothetical) | Imatinib (Reference) | Dasatinib (Reference) | Kinase Family |
| Abl1 (non-phosphorylated) | 99 | 98 | 99 | TK |
| KIT | 15 | 95 | 90 | TK |
| PDGFRA | 20 | 92 | 85 | TK |
| SRC | 35 | 10 | 98 | TK |
| LCK | 25 | 8 | 97 | TK |
| EPHB4 | 18 | 5 | 92 | TK |
| VEGFR2 | 12 | 45 | 60 | TK |
| DDR1 | 8 | 88 | 15 | TK |
| NQO2 | 5 | 75 | 5 | Other |
| p38α (MAPK14) | 10 | 3 | 78 | CMGC |
Data for Imatinib and Dasatinib are representative and compiled from published literature. BPT-1 data is hypothetical for illustrative purposes.
Table 2: Dissociation Constants (Kd) for Selected Kinases (nM)
| Target Kinase | BPT-1 (Hypothetical) | Imatinib (Reference) | Dasatinib (Reference) |
| Abl1 (non-phosphorylated) | 5.2 | 25 | 0.8 |
| KIT | >10,000 | 150 | 12 |
| PDGFRA | >10,000 | 100 | 15 |
| SRC | 850 | >10,000 | 1.1 |
| LCK | 1,200 | >10,000 | 1.5 |
Kd values provide a more quantitative measure of binding affinity. Lower values indicate tighter binding.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following sections outline the methodologies for the key assays discussed in this guide.
KINOMEscan™ Competition Binding Assay
This method is used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[11]
Protocol:
-
Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., BPT-1) is incubated with the kinase and the immobilized ligand in a microplate well. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[11][12]
-
Separation and Quantification: After incubation, the beads are washed to remove unbound kinase. The amount of kinase remaining bound to the beads is quantified using quantitative PCR (qPCR) of the attached DNA tag.[12]
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates stronger binding of the test compound.[11] These values can be used to calculate dissociation constants (Kd).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method for confirming target engagement within a cellular environment.[13] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[13]
Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound (e.g., BPT-1) or vehicle control for a specified time to allow for cell penetration and target binding.[14]
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures to create a melt curve, or to a single, optimized temperature for isothermal dose-response analysis.[15]
-
Cell Lysis and Fractionation: After heating, cells are lysed. The soluble protein fraction is separated from precipitated/aggregated proteins by centrifugation.[15]
-
Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified. This is typically done by Western blotting, ELISA, or mass spectrometry.[16]
-
Data Analysis: For melt curves, the temperature at which 50% of the protein is denatured (Tagg) is determined. A shift in Tagg in the presence of the compound indicates target engagement.[15] For isothermal dose-response curves, the amount of stabilized protein is plotted against compound concentration.
In Vitro Safety Pharmacology Profiling
This involves screening the test compound against a panel of targets known to be associated with adverse drug reactions.
Principle: Radioligand binding assays are commonly used to determine the ability of a test compound to displace a known radiolabeled ligand from a specific receptor, ion channel, or enzyme.
Protocol:
-
Assay Preparation: A panel of membrane preparations or purified enzymes (e.g., from Eurofins SafetyScreen™ or similar panels) is used.[5]
-
Binding Reaction: The test compound is incubated at a specified concentration (e.g., 10 µM) with the target preparation and a specific radioligand.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction that may warrant further investigation.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological relationships.
Caption: General workflow for a KINOMEscan experiment.[11]
Caption: Key steps in the Cellular Thermal Shift Assay (CETSA®) protocol.[13][15]
References
- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | MDPI [mdpi.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 11. benchchem.com [benchchem.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. benchchem.com [benchchem.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. scispace.com [scispace.com]
- 16. bio-protocol.org [bio-protocol.org]
A Comparative Spectroscopic Investigation of Substituted 4-Phenyl-1,2,3-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Impact of Phenyl Ring Substitution on the Spectral Properties of 4-Phenyl-1,2,3-thiadiazoles.
This guide provides a comparative spectral analysis of substituted 4-phenyl-1,2,3-thiadiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of various substituents onto the 4-phenyl ring markedly influences their electronic and, consequently, their spectroscopic properties. This analysis, supported by experimental data, offers insights into the structure-property relationships of these compounds. While comprehensive data for a wide range of substituted 4-phenyl-1,2,3-thiadiazoles is not extensively tabulated in single sources, this guide compiles available data and provides general trends. For comparative purposes, data from the more extensively studied 1,3,4-thiadiazole isomers are also included to highlight spectral characteristics.
Key Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-phenyl-1,2,3-thiadiazole and its derivatives. The data illustrates the effect of substituents on the phenyl ring on the characteristic spectral features.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Compound | Key Vibrational Bands (cm⁻¹) | Assignment |
| 4-Phenyl-1,2,3-thiadiazole | ~3100-3000, ~1600-1400 | Aromatic C-H stretch, C=C and C=N stretch[1] |
| 5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives | 3262-3167 | N-H stretch[1] |
| Substituted 1,3,4-thiadiazole derivatives | 1575-1183 | C=N, C-N, and C-S stretching vibrations[1] |
Table 2: ¹H NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| 4-Phenyl-1,2,3-thiadiazole | ~7.0-9.0 (m) | - |
| 5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives | 7.00-8.43 (m)[1] | 9.94-10.47 (s, N-H)[1] |
Table 3: ¹³C NMR Spectral Data (δ, ppm) in DMSO-d₆
| Compound | Aromatic Carbons (ppm) | Thiadiazole Ring Carbons (ppm) | Other Carbons (ppm) |
| 4-Phenyl-1,2,3-thiadiazole | ~120-140 | Expected at lower field | - |
| 5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives | 115.4-158.9[1] | 158.4-164.2[1] | - |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine | 120.0-157.4 | 163.5 and 158.4 | 56.1 (-OCH₃) |
| 5-[(E)-2-(4-Nitrophenyl)]vinyl-N-phenyl-1,3,4-thiadiazole-2-amine | 115.4-158.9 | 164.2 and 160.1 | 55.58 (-OCH₃) |
Table 4: UV-Vis Spectral Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| 4-Phenyl-1,2,3-thiadiazole | Solution | 266 (excitation wavelength)[1] |
| 5-Aryl-N-phenyl-1,3,4-thiadiazole-2-amine derivatives | DMSO | 241-243, 267-274, 358-374[1] |
| 5-[(E)-2-(3-Methoxyphenyl)]vinyl-N-[4'-methylphenyl]-1,3,4-thiadiazole-2-amine | Not Specified | 245, 276, 353 |
| 5-[(E)-2-(4-Nitrophenyl)]vinyl-N-phenyl-1,3,4-thiadiazole-2-amine | Not Specified | 243, 267, 374 |
Experimental Protocols
Detailed methodologies for the synthesis and key spectroscopic characterization techniques are provided below.
Synthesis of Substituted 4-Phenyl-1,2,3-thiadiazoles
The most common method for the synthesis of 4-aryl-1,2,3-thiadiazoles is the Hurd-Mori synthesis.[2] A more recent and efficient one-pot synthesis has also been developed.[1]
Hurd-Mori Synthesis:
This is a two-step process:
-
Formation of Hydrazone: The substituted acetophenone is reacted with a hydrazide derivative (e.g., semicarbazide or tosylhydrazide) to form the corresponding hydrazone.
-
Cyclization: The intermediate hydrazone is then treated with thionyl chloride (SOCl₂), which acts as both a dehydrating and sulfur-donating agent, to facilitate the cyclization and formation of the 1,2,3-thiadiazole ring.[2]
One-Pot Iodine-Catalyzed Synthesis:
A mixture of the substituted acetophenone, tosylhydrazine, and elemental sulfur is catalyzed by iodine in DMSO to yield the corresponding 4-aryl-1,2,3-thiadiazole.[1]
Spectroscopic Characterization
FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet): 1-2 mg of the compound is ground with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]
NMR Spectroscopy:
-
Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Data Acquisition: Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[1]
-
¹³C NMR Data Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required. A spectral width of 0-200 ppm is typically used.[1]
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.[1]
-
Data Acquisition: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm, using the pure solvent as a reference.[1]
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the Hurd-Mori synthesis of 4-phenyl-1,2,3-thiadiazole.
References
Benchmarking the synthetic efficiency of different catalysts for 1,2,3-thiadiazole formation
For researchers, scientists, and drug development professionals, the efficient synthesis of 1,2,3-thiadiazole scaffolds is a critical step in the discovery of novel therapeutic agents and functional materials. This guide provides a comparative analysis of various catalytic systems for the formation of 1,2,3-thiadiazoles, with a focus on synthetic efficiency, reaction conditions, and substrate scope. Experimental data has been compiled to offer a clear benchmark for selecting the most suitable catalytic approach.
The 1,2,3-thiadiazole moiety is a prominent structural motif in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] The classical method for synthesizing these heterocycles is the Hurd-Mori reaction, which typically involves the cyclization of hydrazones with thionyl chloride.[1][2][3] While effective, this method often requires harsh conditions and the use of hazardous reagents.[4] Consequently, the development of milder and more efficient catalytic alternatives has been a significant focus of contemporary organic synthesis.[5][6]
This guide compares several modern catalytic approaches, including metal-free catalysis and photocatalysis, to the traditional Hurd-Mori synthesis. The data presented herein is intended to assist researchers in navigating the available synthetic options and selecting the optimal method for their specific research needs.
Comparative Analysis of Catalytic Systems
The following table summarizes the performance of different catalysts for the synthesis of 1,2,3-thiadiazoles. The data has been compiled from various studies to provide a comparative overview of their synthetic efficiency under optimized conditions.
| Catalyst/Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Thionyl Chloride (Hurd-Mori) | Semicarbazones | Dichloromethane or Dioxane | Room Temp. | Not specified | Good to Excellent | Classical method, often requires stoichiometric hazardous reagent.[1][7] |
| Tetrabutylammonium iodide (TBAI) | N-tosylhydrazones, Sulfur | Not specified | Not specified | Not specified | Good | Metal-free and mild conditions, considered an improvement on the Hurd-Mori reaction.[1][5] |
| Iodine (I2) | N-tosylhydrazones, Sulfur | DMSO | Not specified | Not specified | 70-97 | Metal-free, high efficiency, and applicable for gram-scale synthesis.[5] |
| Iodine (I2) / Copper(II) Chloride (CuCl2) | Methyl ketones, p-toluenesulfonyl hydrazide, KSCN | DMSO | Not specified | Not specified | 71-89 (aryl), 48-74 (alkyl) | One-pot, three-component reaction. |
| Ammonium Iodide (NH4I) / TBHP | N-tosylhydrazones, Elemental Sulfur | Not specified | Not specified | Not specified | Up to 85 | Electrochemical method, metal- and oxidant-free.[5] |
| Perylenequinonoid Pigments | Benzohydrazides, KSCN | Not specified | Mild | Not specified | Not specified | Photocatalytic, green chemistry approach.[5] |
| Cercosporin | N-tosylhydrazones, Sulfur source | Not specified | Mild | Not specified | Good | Visible-light photocatalysis, environmentally friendly.[8] |
Experimental Protocols
Detailed methodologies for key synthetic approaches are provided below. These protocols are intended as a general guideline and may require optimization for specific substrates.
General Procedure for Hurd-Mori Synthesis[4][7]
-
Formation of Semicarbazone: The corresponding ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) are dissolved in ethanol. Sodium acetate (1.5 eq) is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the crude semicarbazone is washed and dried.
-
Cyclization: The dried semicarbazone (1.0 eq) is suspended in a suitable solvent such as dichloromethane (DCM) or dioxane and cooled in an ice bath. Thionyl chloride (2.0-3.0 eq) is added dropwise to the stirred suspension. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then carefully poured into ice-water and neutralized with a suitable base. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
General Procedure for TBAI-Catalyzed Synthesis[1][5][8]
-
A mixture of the N-tosylhydrazone (1.0 mmol), elemental sulfur (2.0 mmol), and TBAI (0.1 mmol) in a suitable solvent is stirred at a specified temperature for the required time.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1,2,3-thiadiazole.
General Procedure for Iodine-Catalyzed Synthesis[5]
-
To a solution of the N-tosylhydrazone (0.5 mmol) and elemental sulfur (1.0 mmol) in DMSO (2 mL), iodine (0.1 mmol) is added.
-
The reaction mixture is stirred at a specified temperature for the required time, with progress monitored by TLC.
-
After completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to provide the pure 1,2,3-thiadiazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general reaction mechanism and a comparative experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
Head-to-Head Comparison: 4-(4-Bromophenyl)-1,2,3-thiadiazole and Known EGFR Inhibitors in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
Abstract:
This guide provides a comparative analysis of the hypothetical inhibitory potential of 4-(4-Bromophenyl)-1,2,3-thiadiazole against established Epidermal Growth Factor Receptor (EGFR) inhibitors, Erlotinib and Afatinib. While experimental data for the 1,2,3-thiadiazole isomer is not currently available, its structural similarity to other thiadiazole derivatives with known anti-cancer properties warrants this investigation. This document outlines the rationale for targeting EGFR, presents a head-to-head comparison of inhibitory data for known compounds, and provides detailed experimental protocols to facilitate the evaluation of this compound as a potential EGFR inhibitor.
Introduction: The Rationale for Targeting EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2] Consequently, EGFR has become a well-established target for cancer therapy.[3]
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anti-cancer agents, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases, including EGFR. The inclusion of a bromophenyl group is also a common feature in many kinase inhibitors, contributing to binding affinity. Although specific biological data for this compound is lacking, its structural components suggest a potential for EGFR inhibition. This guide, therefore, presents a hypothetical comparison with the well-characterized EGFR inhibitors, Erlotinib (a first-generation, reversible inhibitor) and Afatinib (a second-generation, irreversible inhibitor), to provide a framework for its future evaluation.[4]
Comparative Inhibitory Activity
To provide a clear benchmark for the potential efficacy of this compound, the following table summarizes the reported inhibitory concentrations (IC50) of Erlotinib and Afatinib against EGFR kinase and two common cancer cell lines, A549 (non-small cell lung cancer) and MCF-7 (breast cancer).
Table 1: Inhibitory Activity of Known EGFR Inhibitors
| Compound | Target/Cell Line | IC50 Value | Citation(s) |
| This compound | EGFR Kinase | To Be Determined | N/A |
| A549 Cells | To Be Determined | N/A | |
| MCF-7 Cells | To Be Determined | N/A | |
| Erlotinib | EGFR Kinase | 2 nM | [5][6][7] |
| A549 Cells | ~0.27 µM - 30 µM | [6][8][9] | |
| MCF-7 Cells | ~1.2 nM | [6] | |
| Afatinib | EGFR Kinase | Irreversible Inhibitor | [10] |
| A549 Cells | ~6.37 µM | [11] | |
| MCF-7 Cells | ~116 nM | [12] |
Note: IC50 values for cell lines can vary depending on the specific experimental conditions.
Experimental Protocols
To determine the inhibitory potential of this compound, the following detailed experimental protocols are recommended.
EGFR Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.
Materials:
-
Recombinant human EGFR kinase enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compound (this compound) and known inhibitors (Erlotinib, Afatinib)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and test compound/inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[13]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 and MCF-7 cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound and known inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the A549 or MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and known inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14]
-
Add the solubilization solution to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Visualizing Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by tyrosine kinase inhibitors (TKIs).
Caption: EGFR signaling pathway and TKI inhibition point.
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines the workflow for evaluating a novel compound as a potential inhibitor.
Caption: Workflow for evaluating a novel kinase inhibitor.
Conclusion
While the inhibitory activity of this compound against EGFR remains to be experimentally determined, its structural characteristics, when compared to the broader class of thiadiazole-based kinase inhibitors, suggest that it is a compound of interest for anti-cancer research. This guide provides the necessary context, comparative data from known inhibitors, and detailed experimental protocols to enable a thorough investigation of its potential as a novel EGFR inhibitor. The provided workflows and pathway diagrams serve as a visual aid for planning and interpreting these future studies.
References
- 1. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethacrynic Acid Enhances the Antitumor Effects of Afatinib in EGFR/T790M-Mutated NSCLC by Inhibiting WNT/Beta-Catenin Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug: Afatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. promega.com [promega.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-Bromophenyl)-1,2,3-thiadiazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-(4-Bromophenyl)-1,2,3-thiadiazole, a compound recognized for its potential hazards. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
I. Hazard Profile and Safety Considerations
This compound is classified with several GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard warnings. Understanding these is the first step in safe handling and disposal. The compound is harmful if swallowed, in contact with skin, or inhaled, and it is known to cause skin and serious eye irritation[1].
Table 1: GHS Hazard Classification for this compound
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
Source: PubChem[1]
Given these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal as a hazardous chemical waste.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, properly labeled, and sealed waste container.
2. Container Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 40753-13-7
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
The storage area should be well-ventilated.
4. Scheduling a Waste Pickup:
-
Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide them with a complete and accurate description of the waste.
5. Decontamination of Work Area:
-
After handling and disposal preparation, thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., acetone, ethanol) followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
6. Emergency Procedures:
-
In case of a spill, evacuate the area and alert your supervisor and EHS office immediately.
-
For small spills, if you are trained and have the appropriate spill kit, you may clean it up following your institution's specific procedures. Always wear appropriate PPE.
-
For large spills, evacuate the area and await the arrival of trained emergency responders.
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical before handling. Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations[2]. In the absence of a specific institutional protocol, it is recommended to entrust the disposal to a licensed waste disposal company[2].
References
Essential Safety and Operational Guide for Handling 4-(4-Bromophenyl)-1,2,3-thiadiazole
This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 4-(4-Bromophenyl)-1,2,3-thiadiazole. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified with several primary hazards.[1] It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Furthermore, it is known to cause skin irritation and serious eye irritation, and may also cause respiratory irritation.[1]
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Warning, H302 (Harmful if swallowed)[1] |
| Acute Toxicity, Dermal | Warning, H312 (Harmful in contact with skin)[1] |
| Acute Toxicity, Inhalation | Warning, H332 (Harmful if inhaled)[1] |
| Skin Corrosion/Irritation | Warning, H315 (Causes skin irritation)[1] |
| Serious Eye Damage/Irritation | Warning, H319 (Causes serious eye irritation)[1] |
| Specific Target Organ Toxicity | Warning, H335 (May cause respiratory irritation)[1] |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Glasses with side shields | ANSI Z87.1 compliant | Protects against splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashing.[2] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact.[3] |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Dust Respirator | MSHA/NIOSH approved or equivalent | Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[2][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety. The following step-by-step procedures must be followed.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] Good general ventilation is typically sufficient, but a local exhaust system should be used if dust or aerosols are generated.[2][3]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[3]
-
Aerosol and Dust Prevention: Handle the compound, which is a solid, in a manner that minimizes the generation of dust.[2]
-
Hygiene: Wash hands and face thoroughly after handling.[2][3] Do not eat, drink, or smoke in the handling area.[3] Contaminated clothing should be removed and washed before reuse.[4]
Storage:
-
Container: Store the compound in its original, tightly closed container.[2][3]
-
Location: Keep the container in a cool, well-ventilated, and dry place.[3]
-
Incompatibilities: Keep away from incompatible materials.[3]
Emergency Procedures
In the event of accidental exposure or a spill, follow these emergency procedures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do.[3][4] If eye irritation persists, seek medical advice or attention.[3][4]
-
Skin Contact: Wash the affected skin with plenty of water.[3][4] If skin irritation or a rash occurs, get medical advice or attention.[3][4] Contaminated clothing should be removed and washed before reuse.[3][4]
-
Inhalation: Move the affected person to fresh air.[3] If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: If swallowed, rinse your mouth. Seek medical advice if you feel unwell.
-
Spill or Leak: In case of a spill, shut off any sources of ignition.[3] Ventilate the area and prevent dust clouds from forming.[3] Isolate the hazard area and deny entry to unnecessary and unprotected personnel.[3] Sweep up the spilled material into a suitable, closed container for disposal, taking care not to disperse it.[2]
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.
-
Chemical Waste: Dispose of the chemical in its original container or a suitable, labeled waste container. Do not mix with other waste materials unless instructed to do so by your institution's environmental health and safety department.
-
Contaminated PPE: Used gloves, lab coats, and other contaminated disposable materials should be placed in a designated hazardous waste container and disposed of according to institutional protocols.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
